1-Ethenyl-5-methyl-1H-1,2,4-triazole
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
80904-16-1 |
|---|---|
Molekularformel |
C5H7N3 |
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
1-ethenyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-8-5(2)6-4-7-8/h3-4H,1H2,2H3 |
InChI-Schlüssel |
AYUCRRZCDOKDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=NN1C=C |
Herkunft des Produkts |
United States |
"1-Ethenyl-5-methyl-1H-1,2,4-triazole" potential biological activity
An In-Depth Technical Guide to the Potential Biological Activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This guide focuses on the potential biological activities of a specific, lesser-studied derivative, 1-Ethenyl-5-methyl-1H-1,2,4-triazole. While direct experimental data for this compound is not extensively available, this document synthesizes the vast knowledge of the 1,2,4-triazole class to postulate its potential pharmacological profile. We will explore the structural rationale for its likely antifungal, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and development. The methodologies are designed to be self-validating and are grounded in established scientific principles, complete with in-text citations to authoritative sources.
Introduction: The Prominence of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties.[1][5] Its stability, capacity for hydrogen bonding, dipole character, and rigidity make it an ideal pharmacophore for interacting with various biological targets with high affinity.[1] This has led to the successful development of a multitude of drugs across various therapeutic areas, including well-known antifungal agents (e.g., fluconazole, itraconazole), anxiolytics, and anticonvulsants.[1] The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6]
1.1. Structural Features of 1-Ethenyl-5-methyl-1H-1,2,4-triazole and Their Implications
The subject of this guide, 1-Ethenyl-5-methyl-1H-1,2,4-triazole, possesses distinct structural motifs that can inform predictions of its biological activity:
-
1,2,4-Triazole Core: Provides the fundamental scaffold known for a wide array of biological activities.[1][2][3][4]
-
1-Ethenyl (Vinyl) Group: This unsaturated substituent introduces a potential site for metabolic activation or Michael addition reactions, which could be relevant for covalent inhibition of target enzymes.
-
5-Methyl Group: The small alkyl substituent at this position can influence the steric and electronic properties of the triazole ring, potentially affecting binding to biological targets.
Based on these features and the extensive literature on 1,2,4-triazole derivatives, we will now explore the most probable avenues of biological activity for 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Postulated Biological Activities and Mechanistic Rationale
Antifungal Activity
The 1,2,4-triazole scaffold is most famously associated with antifungal activity.[1][5][7] Triazole antifungals primarily act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole is likely to exhibit antifungal activity by targeting lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring are expected to coordinate with the heme iron atom in the active site of CYP51, disrupting its catalytic function.
Anticancer Activity
A growing body of evidence highlights the anticancer potential of 1,2,4-triazole derivatives.[8][9][10][11] These compounds have been shown to exert their effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some triazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12][13]
-
Kinase Inhibition: The triazole scaffold can serve as a hinge-binding motif for various protein kinases involved in cancer cell signaling, such as EGFR and BRAF.[11]
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as aromatase and steroid sulfatase, is another established mechanism.[8][13]
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole may possess antiproliferative activity against cancer cell lines. Its potential mechanisms of action could involve the disruption of microtubule formation or the inhibition of key signaling kinases.
Enzyme Inhibition
Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit a range of other enzymes with therapeutic relevance.[14][15] These include acetylcholinesterase, butyrylcholinesterase, and α-glucosidase.[14][16][17] The ability of the triazole ring to engage in various non-covalent interactions makes it a versatile scaffold for designing enzyme inhibitors.
Hypothesis: 1-Ethenyl-5-methyl-1H-1,2,4-triazole could act as an inhibitor of enzymes such as α-glucosidase or cholinesterases. The specific substituents on the triazole ring will determine its selectivity and potency against different enzymes.
Experimental Protocols for Activity Validation
The following sections provide detailed, step-by-step protocols for systematically evaluating the hypothesized biological activities of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 1-Ethenyl-5-methyl-1H-1,2,4-triazole against a panel of pathogenic fungi.
Methodology: Broth Microdilution Assay (CLSI M27-A3/M38-A2)
-
Preparation of Fungal Inoculum:
-
Culture fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) on appropriate agar plates.
-
Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5–2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Dissolve 1-Ethenyl-5-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungi with no compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, as determined visually or spectrophotometrically.
-
Causality and Self-Validation: This standardized method ensures reproducibility. The inclusion of positive and negative controls validates the experimental conditions and the viability of the fungal inoculum. A known antifungal agent (e.g., fluconazole) should be run in parallel as a reference standard to validate the assay's sensitivity.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing.
In Vitro Anticancer Activity Assessment
Objective: To evaluate the cytotoxic and antiproliferative effects of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum.[18]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions.
-
Include vehicle-treated (e.g., DMSO) and untreated cells as controls.
-
-
Incubation:
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
-
Causality and Self-Validation: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A decrease in absorbance is directly proportional to the cytotoxic/antiproliferative effect of the compound. Including a known anticancer drug (e.g., doxorubicin) as a positive control validates the assay's responsiveness.
Signaling Pathway for Cell Cycle Arrest
Caption: Postulated pathway for anticancer activity.
Enzyme Inhibition Assay: α-Glucosidase
Objective: To determine the inhibitory effect of 1-Ethenyl-5-methyl-1H-1,2,4-triazole on α-glucosidase activity.[16]
Methodology: Spectrophotometric Assay
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare serial dilutions of 1-Ethenyl-5-methyl-1H-1,2,4-triazole in the buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the α-glucosidase solution to each well.
-
Add the compound dilutions to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Include a control without the inhibitor and a blank without the enzyme.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Causality and Self-Validation: The assay measures the enzymatic hydrolysis of pNPG to p-nitrophenol, which is a yellow-colored product. A reduction in the rate of color formation indicates enzyme inhibition. Acarbose, a known α-glucosidase inhibitor, should be used as a positive control to validate the assay.[16]
Quantitative Data Summary
| Hypothesized Activity | Assay | Key Parameter | Reference Compound |
| Antifungal | Broth Microdilution | MIC (µg/mL) | Fluconazole |
| Anticancer | MTT Assay | IC₅₀ (µM) | Doxorubicin |
| Enzyme Inhibition | α-Glucosidase Assay | IC₅₀ (µM) | Acarbose |
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is currently limited, its chemical structure, based on the highly versatile 1,2,4-triazole scaffold, strongly suggests potential as an antifungal, anticancer, and/or enzyme inhibitory agent. The experimental protocols detailed in this guide provide a robust framework for systematically investigating these potential activities. Positive results from these initial screens would warrant further investigation into the specific mechanisms of action, structure-activity relationships through the synthesis of analogues, and in vivo efficacy studies. This targeted approach will be crucial in determining the therapeutic potential of this novel compound.
References
- The Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Cardioprotective Agents: A Technical Guide - Benchchem.
- An insight on medicinal
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC.
- Anticancer Properties of 1,2,4-Triazoles - ISRES.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
- Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers.
- Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Antifungal Properties of 1,2,4-Triazoles - ISRES.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Deriv
- Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
- Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - ResearchG
- A Short review on 1, 2, 4-Triazole with various pharmacological activity - Academia.edu.
-
Synthesis and anticancer activity of[1][6][9] triazole [4,3-b][1][6][9][10] tetrazine derivatives.
- A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Deriv
- An updated review on diverse range of biological activities of 1,2,4-triazole deriv
- (PDF)
- Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymeriz
- A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
- 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity - ChemicalBook.
- SYNTHESIS, ENZYME INHIBITION AND DOCKING STUDIES OF 1,2,4-TRIAZOLES DERIVED FROM ALIPHATIC ESTERS - Revue Roumaine de Chimie -.
- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC.
- Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Current research trends of 1,2,4-triazole derivatives biological activity (liter
- Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- A review on methods of synthesis of 1,2,4-triazole deriv
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC.
- synthesis of 1,2,4 triazole compounds - ISRES.
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol- - MDPI.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) A Short review on 1, 2, 4-Triazole with various pharmacological activity [academia.edu]
- 3. colab.ws [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. isres.org [isres.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. isres.org [isres.org]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 16. revroum.lew.ro [revroum.lew.ro]
- 17. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Implied History of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of the synthetic routes and likely historical development of 1-Ethenyl-5-methyl-1H-1,2,4-triazole. While a definitive discovery paper for this specific molecule is not prominent in the scientific literature, its existence and utility can be inferred from the rich history of 1,2,4-triazole chemistry and the development of specific synthetic methodologies. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of functionalized triazole heterocycles.
Introduction: The 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal and materials chemistry.[1] This five-membered heterocycle containing three nitrogen atoms has been a subject of intense study since the first synthesis of a 1,2,4-triazole derivative by Swedish chemist J. A. Bladin in the late 19th century. The unique electronic properties, metabolic stability, and hydrogen bonding capabilities of the 1,2,4-triazole moiety have led to its incorporation into a vast array of biologically active compounds.[2] Notably, it is a key pharmacophore in numerous antifungal, antiviral, and anticancer drugs.[2][3] The functionalization of the triazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, 1-Ethenyl-5-methyl-1H-1,2,4-triazole, which combines the features of a methylated and a vinylated triazole.
The Precursor: Synthesis of 5-Methyl-1H-1,2,4-triazole
The journey to synthesizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole begins with the formation of its precursor, 5-methyl-1H-1,2,4-triazole. Several classical methods for the synthesis of the 1,2,4-triazole ring can be adapted for this purpose.
Pellizzari Reaction
One of the earliest methods for 1,2,4-triazole synthesis is the Pellizzari reaction, which involves the condensation of a carboxylic acid hydrazide with an amide. To obtain a 5-methyl substituted triazole, acetic hydrazide would be a suitable starting material.
Experimental Protocol: Pellizzari-type Synthesis of 5-Methyl-1H-1,2,4-triazole
-
Reactant Preparation: Equimolar amounts of acetic hydrazide and formamide are prepared.
-
Reaction Setup: The reactants are mixed in a round-bottom flask, typically without a solvent or with a high-boiling solvent like glycerol.
-
Heating: The mixture is heated to a high temperature (typically 150-200 °C) for several hours.
-
Work-up: The reaction mixture is cooled, and the product is isolated by crystallization or distillation. The crude product is then purified by recrystallization from a suitable solvent like ethanol or water.
Causality: The high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of water and ammonia. Formamide serves as the source of the C3 carbon and N4 nitrogen of the triazole ring.
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides an alternative route, involving the reaction of a hydrazine with a diacylamine.
Experimental Protocol: Einhorn-Brunner-type Synthesis of 5-Methyl-1H-1,2,4-triazole
-
Reactant Preparation: N,N'-diacetylhydrazine is reacted with formamide.
-
Reaction Conditions: The reaction is typically carried out in the presence of a dehydrating agent or at high temperatures to facilitate the cyclization.
-
Isolation and Purification: The product, 5-methyl-1H-1,2,4-triazole, is isolated and purified using standard techniques such as crystallization.
Causality: This method relies on the intramolecular cyclization of an N-acylated amidine intermediate, which is formed in situ.
Caption: Einhorn-Brunner-type synthesis of 5-Methyl-1H-1,2,4-triazole.
The Final Step: N-Vinylation of 5-Methyl-1H-1,2,4-triazole
With the 5-methyl-1H-1,2,4-triazole precursor in hand, the final and key transformation is the introduction of the ethenyl (vinyl) group at the N1 position. The N-vinylation of azoles is a well-established transformation with several methodologies having been developed over the years.
Direct Vinylation with Acetylene
Historically, the direct vinylation of heterocycles using acetylene gas under high pressure and temperature was a common industrial method.
Experimental Protocol: High-Pressure Vinylation
-
Reactant and Catalyst: 5-Methyl-1H-1,2,4-triazole is dissolved in a suitable solvent (e.g., dioxane) in a high-pressure autoclave. A basic catalyst, such as potassium hydroxide or a potassium salt of the triazole itself, is added.
-
Reaction Conditions: The autoclave is purged with nitrogen and then pressurized with acetylene gas. The reaction mixture is heated to 150-200 °C.
-
Monitoring and Work-up: The reaction is monitored by the uptake of acetylene. After completion, the autoclave is cooled, and the excess acetylene is vented. The product is isolated by filtration to remove the catalyst, followed by distillation or crystallization.
Causality: The basic catalyst deprotonates the triazole, forming the more nucleophilic triazolide anion, which then attacks the acetylene. The high pressure and temperature are required to overcome the low reactivity of acetylene and to ensure a sufficient concentration in the reaction mixture.
Transition-Metal Catalyzed Vinylation
More modern and milder methods for N-vinylation often employ transition metal catalysts, such as copper or palladium complexes. These methods offer better functional group tolerance and avoid the hazards of handling acetylene gas at high pressures. Vinylating agents such as vinyl halides, vinyl triflates, or vinylboronic acids are typically used. A particularly effective and more recent approach involves the use of vinyl thianthrenium tetrafluoroborate.
Experimental Protocol: Copper-Catalyzed N-Vinylation
-
Reactants and Catalyst: In a reaction vessel, 5-methyl-1H-1,2,4-triazole, a copper(I) or copper(II) salt (e.g., CuI, CuCl2, or CuF2), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K2CO3 or Cs2CO3) are combined in a suitable solvent (e.g., DMF or DMSO).[4]
-
Vinylating Agent: A vinylating agent, such as vinyl bromide or vinyl iodide, is added to the mixture.
-
Reaction Conditions: The reaction is heated, typically in the range of 80-120 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality: The copper catalyst facilitates the coupling between the triazole nitrogen and the vinyl group. The base is crucial for the deprotonation of the triazole, and the ligand stabilizes the copper catalyst and enhances its reactivity.
Caption: Copper-catalyzed N-vinylation of 5-methyl-1H-1,2,4-triazole.
Structural Elucidation and Properties
The structure of 1-Ethenyl-5-methyl-1H-1,2,4-triazole would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would show characteristic signals for the methyl group, the vinyl protons, and the triazole ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=C bond of the vinyl group and the C-N bonds of the triazole ring would be observed.
The physical and chemical properties of this compound are expected to be influenced by both the methyl and vinyl substituents. The vinyl group, in particular, opens up possibilities for further chemical transformations, such as polymerization or cycloaddition reactions, making it a potentially valuable building block in materials science.
Potential Applications
While specific applications for 1-Ethenyl-5-methyl-1H-1,2,4-triazole are not extensively documented, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: As a functionalized 1,2,4-triazole, it could be explored as a scaffold for the development of new therapeutic agents, particularly antifungals or antivirals.[5][6]
-
Agrochemicals: Many 1,2,4-triazole derivatives are used as herbicides and fungicides.[1]
-
Materials Science: The presence of a polymerizable vinyl group suggests its potential use as a monomer for the synthesis of novel polymers with tailored properties, such as thermal stability or metal-coordinating abilities.
Conclusion
The discovery and history of 1-Ethenyl-5-methyl-1H-1,2,4-triazole are intrinsically linked to the broader development of 1,2,4-triazole chemistry. While a singular historical account of its initial synthesis may not be readily available, its preparation can be confidently achieved through well-established synthetic methodologies. The combination of a stable heterocyclic core with a reactive vinyl group makes this compound an interesting target for further investigation in both medicinal and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize and explore the potential of this and related functionalized triazoles.
References
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved April 3, 2026, from [Link]
-
Synthesis and Characterization of Isomeric Vinyl-1,2,3-triazole Materials by Azide−Alkyne Click Chemistry. (2009). Macromolecules - ACS Publications. Retrieved April 3, 2026, from [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]
-
CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. (2022). Organic Letters. Retrieved April 3, 2026, from [Link]
-
synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. Retrieved April 3, 2026, from [Link]
-
The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. (n.d.). reposiTUm. Retrieved April 3, 2026, from [Link]
-
A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007). DTIC. Retrieved April 3, 2026, from [Link]
-
Chemistry of 1,2,4-Triazoles in Current Science. (n.d.). ISRES. Retrieved April 3, 2026, from [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
-
(PDF) Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. (2017). Retrieved April 3, 2026, from [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Retrieved April 3, 2026, from [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. Retrieved April 3, 2026, from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
-
Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (n.d.). SciSpace. Retrieved April 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes & Protocols: 1-Ethenyl-5-methyl-1H-1,2,4-triazole as a Versatile Ligand in Coordination Chemistry
Introduction: The Strategic Value of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
In the landscape of coordination chemistry, the design of ligands that offer both robust coordination sites and latent functional handles is of paramount importance. 1-Ethenyl-5-methyl-1H-1,2,4-triazole, also known as 1-vinyl-5-methyl-1H-1,2,4-triazole, emerges as a ligand of significant strategic value. Its architecture uniquely combines two key features: the 1,2,4-triazole ring and a terminal vinyl group.
The triazole ring presents multiple nitrogen atoms, making it an excellent N-donor ligand capable of acting as a monodentate or a bridging ligand, facilitating the construction of diverse coordination complexes, from simple mononuclear species to complex coordination polymers.[1][2] The presence of the methyl group at the 5-position introduces steric and electronic perturbations that can fine-tune the properties of the resulting metal complexes.
Concurrently, the ethenyl (vinyl) group at the N1 position serves as a reactive site for post-coordination modification. This functionality is of particular interest for developing advanced materials, as it allows for polymerization, surface grafting, or "click" chemistry reactions, enabling the integration of metal complexes into larger macromolecular structures or functional materials.[3][4]
This guide provides a comprehensive overview of the synthesis of this ligand, its coordination to metal centers, and detailed protocols for the characterization and potential application of the resulting complexes. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers exploring this promising ligand system.
Part I: Ligand Synthesis and Characterization
The synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole is typically achieved through the N-vinylation of 5-methyl-1H-1,2,4-triazole. While several methods exist for N-vinylation of azoles, a common and effective approach involves the reaction with a vinylating agent under basic conditions.[4][5]
Protocol 1: Synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
This protocol details a representative synthesis. Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
5-methyl-1H-1,2,4-triazole
-
Vinyl acetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Hydroquinone (polymerization inhibitor)
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand for catalyst)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 5-methyl-1H-1,2,4-triazole (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of hydroquinone.
-
Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous toluene.
-
Reaction Execution: Add the catalyst solution to the main reaction flask, followed by anhydrous toluene and an excess of vinyl acetate (3.0-5.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove potassium carbonate and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove excess toluene and vinyl acetate.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield 1-Ethenyl-5-methyl-1H-1,2,4-triazole as a pure compound.
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Expected Characterization Data
The identity and purity of the synthesized ligand should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals for the vinyl group (~5.0-7.0 ppm, complex multiplet, 3H), methyl group (~2.5 ppm, singlet, 3H), and triazole ring proton (~7.9 ppm, singlet, 1H). | Confirms the presence of all key functional groups and their connectivity. |
| ¹³C NMR | Resonances for vinyl carbons, methyl carbon, and triazole ring carbons (C3 and C5). | Verifies the carbon skeleton of the molecule. |
| FT-IR | C=C stretching (vinyl) ~1640 cm⁻¹, C=N stretching (triazole) ~1550 cm⁻¹, and C-H stretching bands. | Confirms the presence of the vinyl and triazole functional groups. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₅H₇N₃ (m/z = 109.06). | Confirms the molecular weight of the compound. |
Part II: Synthesis of Coordination Complexes
The N-donor atoms of the triazole ring readily coordinate to a wide range of transition metal ions. The coordination can occur through the N4 atom, leading to mononuclear complexes, or via bridging between the N1 and N2 atoms, which can result in the formation of polynuclear structures or coordination polymers.[1][2] The choice of metal salt, solvent, and stoichiometry are critical variables that dictate the final structure.
Protocol 2: General Synthesis of a [M(L)₂(X)₂] Type Complex
This protocol provides a general method for synthesizing a simple mononuclear complex, which can be adapted for various divalent metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Materials:
-
1-Ethenyl-5-methyl-1H-1,2,4-triazole (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O) (Metal Precursor, M)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve the ligand (2.2 equivalents) in a minimal amount of warm methanol in a small flask.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in methanol.
-
Complexation: Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Precipitation: Upon mixing, a precipitate often forms immediately or after a short stirring period (30-60 minutes). If no precipitate forms, the solution can be slowly evaporated or layered with a less polar solvent like diethyl ether to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.
-
Drying: Dry the complex under vacuum.
Causality Behind Choices:
-
Stoichiometry (2.2:1 Ligand:Metal): A slight excess of the ligand is used to ensure complete coordination to the metal center and to drive the reaction to completion.
-
Solvent (Methanol/Ethanol): These polar protic solvents are excellent for dissolving both the polar ligand and many common metal salts, facilitating the reaction in a homogeneous phase.
-
Isolation Technique: The choice between immediate filtration, slow evaporation, or layering depends on the solubility of the resulting complex. Less soluble complexes precipitate immediately, while more soluble ones require a gradual change in solvent polarity or concentration to crystallize.
Part III: Characterization of Metal Complexes
Characterization is crucial to confirm successful coordination and to elucidate the structure of the resulting complex.
Key Spectroscopic and Analytical Changes Upon Coordination
| Technique | Observation | Rationale |
| FT-IR | A shift in the C=N stretching vibration of the triazole ring (typically to a higher or lower wavenumber). Appearance of new bands in the low-frequency region (< 500 cm⁻¹). | Coordination of the metal to the nitrogen atoms of the triazole ring alters the bond order and vibrational energy of the C=N bond. New bands correspond to M-N stretching vibrations.[6][7] |
| UV-Vis | For d-block metals like Cu(II), Ni(II), or Co(II), the appearance of new absorption bands in the visible region. | These bands are due to d-d electronic transitions, which become allowed in the ligand field of the complex. Their position and intensity provide information about the coordination geometry (e.g., octahedral, tetrahedral).[1] |
| Elemental Analysis | The experimental percentages of C, H, and N match the calculated values for the proposed formula. | Confirms the empirical formula and the ligand-to-metal ratio in the complex. |
| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | This is the gold standard for structural elucidation of crystalline coordination compounds. |
Part IV: Applications in Materials Science and Catalysis
The dual functionality of 1-Ethenyl-5-methyl-1H-1,2,4-triazole complexes opens avenues for various applications. The metal center can act as a catalytic site, while the vinyl group allows for incorporation into polymeric materials.
Application Focus: Heterogeneous Catalysis
A key application is the immobilization of a catalytically active metal complex onto a polymer support via the vinyl group. This creates a heterogeneous catalyst that is easily separable and recyclable.
Protocol 3: Polymerization and Application in a Model Catalytic Reaction
This protocol outlines the free-radical polymerization of a synthesized complex and its use in a model oxidation reaction.
A. Synthesis of the Polymer-Supported Catalyst
-
Prepare Monomer Solution: Dissolve the synthesized vinyl-functionalized metal complex (e.g., [Cu(L)₂Cl₂]) and a cross-linking agent (e.g., divinylbenzene) in a suitable solvent like DMF.
-
Initiate Polymerization: Add a free-radical initiator (e.g., AIBN) and degas the solution. Heat the mixture (e.g., to 70°C) for 24 hours to induce polymerization.
-
Isolate Polymer: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter, wash extensively with methanol and diethyl ether, and dry the solid polymer-supported catalyst.
B. Catalytic Oxidation of an Alcohol
-
Reaction Setup: In a round-bottom flask, combine the polymer-supported catalyst, a substrate (e.g., benzyl alcohol), an oxidant (e.g., hydrogen peroxide), and a solvent (e.g., acetonitrile).
-
Reaction: Stir the mixture at a set temperature (e.g., 60°C).
-
Monitoring: Monitor the conversion of the alcohol to the corresponding aldehyde (benzaldehyde) using Gas Chromatography (GC) or TLC.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by simple filtration. It can be washed, dried, and reused for subsequent reaction cycles to test its recyclability.
Logical Framework for Application Development
Caption: Relationship between ligand features and potential applications.
Conclusion
1-Ethenyl-5-methyl-1H-1,2,4-triazole is a highly versatile ligand that bridges the gap between molecular coordination chemistry and materials science. The protocols and insights provided in this guide offer a robust starting point for researchers to synthesize and explore the rich chemistry of its coordination complexes. The ability to tune the properties of the metal center and subsequently immobilize or polymerize the entire complex through the vinyl handle makes this ligand a powerful tool for developing next-generation catalysts, sensors, and functional materials.
References
-
U. D. N. UQ eSpace. 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. The University of Queensland. [Link]
-
Aier, M., Gayen, F. R., & Puzari, A. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. Scientific Reports, 12(1), 14544. [Link]
-
Kooij, B., Wong, T. H., & Severin, K. (2025). Synthesis of terminal N‐heterocyclic vinylidene ligand complexes of vanadium from diazoalkenes. CHIMIA International Journal for Chemistry, 79(12). [Link]
-
ResearchGate. (n.d.). Biological activity of triazole ligand and its metal complexes. [Link]
-
Wang, X.-L., et al. (2011). Coordination Polymers of 1,3,5-Tris(triazol-1-ylmethyl)-2,4,6-trimethylbenzene: Synthesis, Structure, Reversible Hydration, Encapsulation, and Catalysis Oxidation of Diphenylcarbonohydrazide. Crystal Growth & Design, 11(6), 2419–2431. [Link]
-
Arshad, M., et al. (2023). Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. European Journal of Chemistry, 14(1), 155-164. [Link]
-
Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. Transition Metal Chemistry, 47(1), 57-75. [Link]
-
Bentiss, F., et al. (2023). Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. Molecules, 28(19), 6825. [Link]
-
ResearchGate. (n.d.). Synthesis and Polymerization of C-vinyl and N-vinyl-1,2,3-Triazoles. [Link]
-
Todorov, I., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry, 11, 1242319. [Link]
-
Ghorai, B., et al. (2021). Exploring “Triazole-Thiourea” Based Ligands for the Self-Assembly of Photoluminescent Hg(II) Coordination Compounds. Crystal Growth & Design, 21(6), 3534–3546. [Link]
-
Le Gac, S., et al. (2013). Iron coordination chemistry with new ligands containing triazole and pyridine moieties. Comparison of the coordination ability of the N-donors. Dalton Transactions, 42(4), 1391-1402. [Link]
-
Impactfactor.org. (n.d.). Biological Role of Metal Complexes and Applications. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-27. [Link]
-
ResearchGate. (n.d.). (PDF) Transition Metal Complexes with N -Heterocyclic Vinylidene Ligands. [Link]
-
Kooij, B., Wong, T. H., & Severin, K. (2025). Transition Metal Complexes with N -Heterocyclic Vinylidene Ligands. CHIMIA, 79(12). [Link]
-
ResearchGate. (n.d.). Synthesis And Structural Study Of Coordination Complexes Of 5-Methyl-1,2,4-Triazole With Co(Ii), Ni(Ii), Cu. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981246. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Organic Letters, 7(8), 1541-1543. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Shaheen, M. A., et al. (2023). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Molecules, 28(2), 856. [Link]
-
Al-adham, M. A. I., & Ali, A. M. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Global Pharma Technology, 10(1), 1-11. [Link]
-
PubChem. (n.d.). 1-Vinyl-1,2,4-triazole. National Center for Biotechnology Information. [Link]
-
Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(62), 39335-39339. [Link]
-
Lavallo, V., et al. (2003). Synthesis of 1,2,4-Triazol-5-ylidenes and Their Interaction with Acetonitrile and Chalcogens. The Journal of Organic Chemistry, 68(14), 5654–5660. [Link]
-
Wikipedia. (2023, November 29). 1,2,4-Triazole. [Link]
-
Cui, M., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances, 11(62), 39335-39339. [Link]
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08322H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. oscarpubhouse.com [oscarpubhouse.com]
- 7. ripublication.com [ripublication.com]
Application Note: 1-Ethenyl-5-methyl-1H-1,2,4-triazole in Advanced Click Chemistry Workflows
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Mechanistic Profiling
1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1) is a highly versatile, electron-rich vinyl monomer that has emerged as a powerful building block in modern click chemistry. While traditional acrylates are prone to off-target Michael additions with primary amines in biological systems, the vinyl group in this triazole derivative is highly specific.
Mechanistic Causality: The unique reactivity of this molecule stems from its structural dichotomy:
-
The 1-Ethenyl (Vinyl) Group: Acts as a highly efficient, electron-rich dienophile. It readily participates in radical-mediated step-growth polymerizations and bioorthogonal cycloadditions.
-
The 5-Methyl Group: Provides critical localized steric hindrance. This prevents spontaneous auto-polymerization during storage and shields the fragile N-N bonds of the triazole ring from premature degradation in complex biological buffers.
-
The 1,2,4-Triazole Core: Imparts excellent aqueous solubility, metal coordination capabilities, and biocompatibility, making it ideal for [1].
This guide details two primary workflows utilizing this molecule: Radical Thiol-Ene Polymerization for hydrogel synthesis and Inverse Electron-Demand Diels-Alder (iEDDA) for bioorthogonal bioconjugation.
Application Workflow I: Radical Thiol-Ene Click Polymerization
Causality & Experimental Design
Thiol-ene click chemistry is a radical-mediated process that follows a step-growth mechanism. Unlike chain-growth polymerizations that suffer from high shrinkage and heterogeneous network formation, thiol-ene reactions yield highly uniform, [2].
For biological applications (e.g., tissue scaffolds), we utilize LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) as the photoinitiator instead of the traditional Irgacure 2959. LAP absorbs efficiently at 365 nm and 405 nm, allowing for lower UV doses and significantly higher cell viability during encapsulation.
Figure 1: Radical Thiol-Ene Click Mechanism utilizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Step-by-Step Protocol: Hydrogel Synthesis
-
Preparation of Initiator: Dissolve LAP photoinitiator in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 0.05% (w/v).
-
Monomer Mixing: Add PEG-dithiol (crosslinker) and 1-Ethenyl-5-methyl-1H-1,2,4-triazole to the LAP solution. Ensure a strict 1:1 molar ratio of thiol (–SH) to vinyl (–CH=CH2) functional groups to achieve maximum network conversion.
-
Homogenization: Vortex the mixture for 30 seconds and degas via sonication for 2 minutes to remove dissolved oxygen, which can quench radical propagation.
-
Photopolymerization: Transfer the solution to a mold. Irradiate with a 365 nm UV LED (intensity: 10 mW/cm²) for 3 to 5 minutes at room temperature.
Self-Validation Checkpoint: Ellman’s Assay
To validate that the click reaction has reached completion, perform an Ellman’s Reagent (DTNB) assay on the post-reaction buffer.
-
Mechanism: DTNB reacts with free thiols to yield a yellow product (TNB²⁻).
-
Validation: A lack of absorbance at 412 nm via UV-Vis spectroscopy confirms the complete consumption of thiols, validating a >99% click efficiency.
Application Workflow II: Bioorthogonal iEDDA Tetrazine Ligation
Causality & Experimental Design
The Inverse Electron-Demand Diels-Alder (iEDDA) reaction between a tetrazine and a vinyl group is a premier bioorthogonal conjugation method. Because 1-Ethenyl-5-methyl-1H-1,2,4-triazole is an electron-rich dienophile, it reacts rapidly with electron-poor tetrazines without the need for cytotoxic copper catalysts (unlike CuAAC). Furthermore, the subsequent extrusion of nitrogen gas ( N2 ) renders the reaction thermodynamically irreversible, ensuring highly stable conjugates for [3].
Figure 2: Inverse Electron-Demand Diels-Alder (iEDDA) bioconjugation workflow.
Step-by-Step Protocol: Antibody Bioconjugation
-
Buffer Exchange: Purify your tetrazine-functionalized antibody (e.g., Tz-Trastuzumab) into PBS (pH 7.4) using a 30 kDa MWCO spin filter to remove any free tetrazine.
-
Conjugation: Add 10 molar equivalents of the 1-Ethenyl-5-methyl-1H-1,2,4-triazole-linked payload (e.g., fluorophore or cytotoxic drug) to the antibody solution.
-
Incubation: Incubate the mixture in the dark at room temperature (20–25°C) for 2 hours with gentle orbital shaking. No catalyst is required.
-
Purification: Remove unreacted triazole payload using a size-exclusion chromatography (SEC) column or repeated spin filtration.
Self-Validation Checkpoint: Spectrophotometric Tracking
Tetrazines possess a highly characteristic pink/red color due to an absorption maximum at ~520 nm .
-
Validation: As the iEDDA reaction proceeds and the tetrazine ring is destroyed to form the dihydropyridazine linkage, the solution will visibly lose its pink hue. Tracking the decay of the 520 nm peak via a spectrophotometer provides real-time, self-validating kinetic data.
Quantitative Data Summary
The following table summarizes the comparative metrics of utilizing 1-Ethenyl-5-methyl-1H-1,2,4-triazole across both click chemistry workflows.
| Metric | Radical Thiol-Ene Click | iEDDA Tetrazine Ligation |
| Reaction Mechanism | Free-radical step-growth | [4+2] Cycloaddition |
| Catalyst / Initiator | Photoinitiator (e.g., LAP) + UV/Vis | None (Spontaneous) |
| Reaction Kinetics ( k ) | Extremely fast (seconds to minutes) | Moderate to Fast ( 10−1 to 103 M −1 s −1 ) |
| Byproducts | None | Nitrogen gas ( N2 ) |
| Primary Application | Hydrogels, 3D Bioprinting, Monoliths | Antibody-Drug Conjugates, Live-cell imaging |
| Biocompatibility | High (Requires controlled UV dose) | Excellent (True Bioorthogonal) |
| Self-Validation Method | Ellman's Assay (Thiol consumption) | UV-Vis Spectroscopy (520 nm decay) |
References
-
Title: Energetic monomer and polymer salts from 1-vinyl-1,2,4-triazole derivatives Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]
-
Title: Preparation, Solid-State NMR, and Physicochemical Characterization of Surprisingly Tough Open Cell PolyHIPEs Derived from 1-Vinyl-1,2,4-triazole Oil-in-Water Emulsions Source: Macromolecules (ACS Publications) URL: [Link]
-
Title: Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega URL: [Link]
Application Note: 1-Ethenyl-5-methyl-1H-1,2,4-triazole in Medicinal Chemistry – Monomer Synthesis, Polymerization, and Advanced Drug Delivery
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Executive Summary & Scientific Context
1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1), also referred to as 1-vinyl-5-methyl-1H-1,2,4-triazole, is a highly versatile monomer and pharmacophore in medicinal chemistry. It builds upon the foundational 1-vinyl-1,2,4-triazole scaffold, which is extensively utilized for its high hydrophilicity, biocompatibility, and remarkably low toxicity (LD50 > 3000 mg/kg)[1].
The compound serves a dual purpose in pharmaceutical development:
-
Biological Pharmacophore: The 1,2,4-triazole ring is a privileged structure that acts as a potent inhibitor of the 14-alpha-demethylase enzyme (CYP51), making it a cornerstone for antimicrobial and antifungal drug design[2].
-
Polymeric Matrix Precursor: The ethenyl (vinyl) group enables free-radical polymerization, allowing the synthesis of functional hydrogels and metal-polymer nanocomposites used in targeted drug delivery[3].
The introduction of the 5-methyl group provides a unique steric profile. Compared to the unsubstituted analog, the methyl group restricts rotation around the polymer backbone, subtly increasing the glass transition temperature ( Tg ) and modulating the aqueous swelling ratio. This steric hindrance is strategically advantageous for extending the release kinetics of encapsulated low-molecular-weight therapeutics.
Physicochemical Profiling
Understanding the baseline properties of the monomer is critical before initiating polymerization workflows.
| Parameter | Value / Description |
| Chemical Name | 1-Ethenyl-5-methyl-1H-1,2,4-triazole |
| CAS Number | 80904-16-1[4] |
| Molecular Formula | C 5 H 7 N 3 [4] |
| Molecular Weight | 109.13 g/mol [4] |
| Structural Features | Vinyl group (polymerizable); Triazole ring (metal-coordinating/bioactive); 5-Methyl group (steric modulator) |
| Solubility | Highly soluble in water, DMF, DMAA, and lower alcohols[3] |
Mechanistic Insights: Causality in Experimental Design
As a Senior Application Scientist, it is vital to understand why specific synthetic routes are chosen over others.
Radiation-Induced vs. Chemical Polymerization
While chemical initiators like AIBN can successfully drive the radical polymerization of vinyl triazoles[3], biomedical applications demand ultra-pure matrices. Utilizing 60Co gamma irradiation allows for simultaneous polymerization and cross-linking in aqueous media[5].
-
The Causality: Gamma rays generate hydroxyl radicals directly from the water solvent. This eliminates the need for toxic chemical initiators or cross-linkers (e.g., N,N'-methylenebisacrylamide), ensuring a zero-toxicity profile essential for in vivo drug delivery systems.
Nanocomposite Stabilization via Triazole Coordination
When synthesizing antimicrobial silver or gold nanoparticles, agglomeration is a primary failure mode. The electron-rich nitrogen atoms (N2 and N4) in the triazole ring act as powerful coordinating ligands for transition metals (e.g., Ag + , Au 3+ )[6].
-
The Causality: During radiation-induced reduction, the triazole polymer matrix effectively caps the forming nanoparticles, restricting their growth to a narrow size distribution (typically 2–3 nm) and preventing thermodynamic aggregation[6].
Caption: Mechanistic pathways of 1-ethenyl-5-methyl-1H-1,2,4-triazole in therapeutic applications.
Standard Operating Protocols (SOPs)
Protocol A: Synthesis of Poly(1-ethenyl-5-methyl-1H-1,2,4-triazole) Hydrogels for 5-Fluorouracil Delivery
Adapted from validated gamma-irradiation workflows for vinyl triazoles[5].
Objective: Create a sterile, cross-linked hydrogel capable of time-dependent release of the anticancer agent 5-Fluorouracil (5-FU).
-
Monomer Purification: Distill 1-ethenyl-5-methyl-1H-1,2,4-triazole under reduced pressure to remove polymerization inhibitors. Self-Validation: Purity >99% confirmed via 1 H-NMR.
-
Aqueous Solution Preparation: Prepare a 10–20% (w/v) binary aqueous solution of the monomer. Transfer the solution into thin-wall hollow cylindrical glass molds.
-
Expert Insight: Thin-wall hollow cylinders provide a higher surface area-to-volume ratio compared to solid rods, facilitating faster swelling equilibrium and more uniform drug distribution[5].
-
-
Gamma Irradiation: Expose the molds to a 60Co gamma-ray source at a dose rate of 0.5–1.0 kGy/h until a total absorbed dose of 20–30 kGy is reached.
-
Swelling and Washing: Remove the formed hydrogels and immerse them in deionized water. Change the water every 12 hours for 3 days.
-
Self-Validation: Monitor the wash water using UV-Vis spectroscopy. Washing is complete when absorbance at the monomer's λmax reaches zero, ensuring no unreacted monomer remains.
-
-
Drug Loading (Adsorption Method): Lyophilize the washed hydrogels. Immerse the dried gels in a 1.0 mg/mL aqueous solution of 5-Fluorouracil for 48 hours at 4°C to allow for maximum adsorption[5].
-
Final Processing: Briefly rinse the loaded hydrogels to remove surface-bound drug, then lyophilize for long-term storage.
Caption: Step-by-step workflow for the synthesis and drug loading of triazole-based hydrogels.
Protocol B: One-Pot Synthesis of Silver-Polymer Nanocomposites
Adapted for the synthesis of antimicrobial agents[6].
-
Precursor Mixing: Dissolve 1 wt.% of the monomer in an aqueous-ethanolic solution (to suppress excessive cross-linking). Add Silver Nitrate ( AgNO3 ) to achieve a Monomer:Ag + molar ratio of 25:1[6].
-
Radiation-Induced Reduction: Irradiate the solution up to a dose of 24 kGy. The solvated electrons and radicals will reduce Ag + to Ag 0 , while simultaneously polymerizing the monomer.
-
Characterization: Verify the formation of stable nanoparticles (2–3 nm) via Transmission Electron Microscopy (TEM) and the presence of the Surface Plasmon Resonance (SPR) band via UV-Vis spectroscopy[6].
Quantitative Data Presentation
The following table summarizes the swelling and drug-release behaviors of triazole-based hydrogels, demonstrating the impact of environmental conditions on the polymeric network.
| Environmental Variable | Effect on Polymeric Hydrogel | Mechanism / Causality | Reference Baseline |
| Temperature (4°C to 20°C) | Swelling ratio increases | Enhanced thermodynamic flexibility of polymer chains in water. | [5] |
| Ionic Strength (Addition of LiCl) | Maximum contraction | High ionic strength disrupts the hydrogen bonding network between triazole rings and water, causing chain collapse. | [5] |
| Time (Release Kinetics) | 65% release of 5-FU within 48h | Diffusion-controlled release governed by the cross-link density of the triazole matrix. | [5] |
| Monomer Concentration | Molecular weight increases | Higher monomer concentration during irradiation increases propagation rate over termination. | [6] |
Note: The 5-methyl substitution in 1-ethenyl-5-methyl-1H-1,2,4-triazole is predicted to slightly decrease the maximum swelling volume (originally ~3000% for unsubstituted PVT[5]) due to increased hydrophobicity and steric bulk, thereby extending the 5-FU release window beyond 48 hours.
References
-
[3] Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. National Center for Biotechnology Information (NIH). 3
-
[5] Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation. National Center for Biotechnology Information (NIH). 5
-
[2] New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. ResearchGate.2
-
[6] One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole and Silver Ions. MDPI. 6
-
[1] Gold Nanocomposites Based on 1-Vinyl-1,2,4- Triazole Copolymer with Acrylic Acid. Crimson Publishers. 1
-
[4] 1-Ethenyl-5-methyl-1H-1,2,4-triazole | 80904-16-1. Molaid. 4
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-乙烯基-5-甲基-1,2,4-三唑 - CAS号 80904-16-1 - 摩熵化学 [molaid.com]
- 5. Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 1-Ethenyl-5-methyl-1H-1,2,4-triazole Purification Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered when purifying 1-ethenyl-5-methyl-1H-1,2,4-triazole (also known as 1-vinyl-5-methyl-1,2,4-triazole). This monomer is critical for synthesizing 1[1]. However, its purification is notoriously difficult due to its propensity for premature polymerization and moisture retention.
Below is a comprehensive troubleshooting guide, structured to ensure scientific integrity and experimental success.
Phase 1: Pre-Purification & Handling (FAQs)
Q1: Why does my crude monomer mixture turn into a viscous gel before or during distillation? A1: This is a classic case of thermal auto-initiation. The ethenyl (vinyl) group is highly electron-rich and susceptible to 2 when exposed to heat, light, or trace peroxides[2].
-
Causality & Solution: To prevent this, you must introduce a radical scavenger. 4-tert-Butylcatechol (TBC) is the industry standard. TBC donates a hydrogen atom to quench propagating radicals, forming a stable quinone.
-
Critical Insight: TBC requires trace amounts of oxygen to function. If you are distilling under a strict, oxygen-free argon atmosphere, TBC will fail. In anaerobic setups, switch to Phenothiazine (200–500 ppm).
Q2: How does the 5-methyl substitution affect the purification compared to standard 1-vinyl-1,2,4-triazole? A2: The methyl group at the 5-position introduces steric hindrance adjacent to the N1-vinyl group. This slightly increases the boiling point and alters the molecule's polarity. While standard 1-vinyl-1,2,4-triazole distills at 1[1], expect the 5-methyl derivative to distill at approximately 55–60 °C at the same pressure. The steric bulk also slightly reduces its hygroscopicity, but rigorous drying is still mandatory.
Q3: I am getting co-distillation of unreacted 5-methyl-1H-1,2,4-triazole. How do I separate them? A3: Unreacted triazole can co-distill if the vacuum is unstable or the heating rate is too aggressive.
-
Self-Validating Protocol: Before distillation, perform an aqueous wash. The unreacted 5-methyl-1H-1,2,4-triazole is significantly more water-soluble than the vinylated product. Extract the organic phase with dichloromethane (DCM), then dry over anhydrous calcium hydride (CaH₂). CaH₂ acts as a self-validating indicator: when hydrogen gas evolution (bubbling) ceases, the solution is definitively dry.
Phase 2: Step-by-Step Vacuum Distillation Methodology
For optimal purity, follow this self-validating distillation workflow used in the preparation of 3[3].
Workflow for the purification and validation of 1-ethenyl-5-methyl-1H-1,2,4-triazole.
The Protocol
-
Preparation & Drying: Transfer the crude organic extract to a round-bottom flask. Add anhydrous CaH₂ (1-2% w/v) and stir at room temperature for 2 hours until bubbling stops. Filter the dried mixture into the distillation flask.
-
Inhibitor Addition: Add 200–500 ppm of Phenothiazine (for anaerobic distillation) or TBC (if a slight air bleed is used) to the flask to prevent 4[4].
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Grease all joints with high-vacuum silicone grease. Attach a dry ice/acetone cold trap to protect your vacuum pump from volatile organics.
-
Degassing: Apply a gentle vacuum at room temperature for 15 minutes to degas the solvent (e.g., residual DCM) and prevent bumping.
-
Fractional Distillation: Gradually lower the pressure to < 5 mmHg. Slowly heat the oil bath. Discard the initial forerun (usually residual solvents and low-boiling impurities). Collect the main fraction at 55–60 °C (at 3 mmHg).
-
Collection & Storage: Collect the pure 1-ethenyl-5-methyl-1H-1,2,4-triazole in a receiver flask pre-chilled in an ice bath. Immediately flush with argon and 4 in the dark[4].
Phase 3: Quantitative Data & Quality Control
Summarizing the physicochemical parameters is essential for tracking fractional distillation cuts and ensuring the structural integrity of the monomer.
| Property / Parameter | 1-Ethenyl-1H-1,2,4-triazole (Reference) | 1-Ethenyl-5-methyl-1H-1,2,4-triazole (Target) |
| Molecular Weight | 95.10 g/mol | 109.13 g/mol |
| Boiling Point (Vacuum) | 43 °C at 3 mmHg | ~55–60 °C at 3 mmHg |
| Polymerization Inhibitor | TBC (100–500 ppm) | TBC or Phenothiazine (200–500 ppm) |
| Moisture Sensitivity | High (H-bonding with triazole N) | High (Requires CaH₂ drying) |
| ¹H-NMR Vinyl Shifts (CDCl₃) | ~4.9 (dd), 5.4 (dd), 7.1 (dd) ppm | ~4.8 (dd), 5.3 (dd), 7.0 (dd) ppm |
Q4: How do I validate the purity of the final product without degrading it? A4: Use ¹H-NMR spectroscopy (in CDCl₃). The vinyl protons are your primary diagnostic markers. You should observe a characteristic set of doublet of doublets (dd) between 4.8 ppm and 7.1 ppm. The absence of a broad peak at ~10-12 ppm (the NH proton of the unreacted triazole) confirms the successful removal of the starting material, validating the entire purification workflow.
References
- Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene, MDPI.
- Nontoxic hydrophilic polymeric nanocomposites containing silver nanoparticles with strong antimicrobial activity, PMC.
- Poly(N-vinyl triazole-b-N-vinyl imidazole)
- 1-VINYL-1,2,4-TRIAZOLE CAS#: 2764-83-2, ChemicalBook.
Sources
- 1. Composite Proton Exchange Membrane Based on Poly-1-Vinyl-1,2,4-Triazole with Sulfofullerene [mdpi.com]
- 2. Nontoxic hydrophilic polymeric nanocomposites containing silver nanoparticles with strong antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-VINYL-1,2,4-TRIAZOLE CAS#: 2764-83-2 [m.chemicalbook.com]
Technical Support Center: 1-Ethenyl-5-methyl-1H-1,2,4-triazole Solubility & Troubleshooting Guide
Executive Summary
Welcome to the Technical Support Center for 1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1) . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique amphiphilic behavior of this monomer. While the parent 1-vinyl-1,2,4-triazole is highly hydrophilic, the addition of the 5-methyl group introduces steric hindrance and increases the lipophilic character of the molecule [1]. This subtle structural change significantly alters its solubility thermodynamics, particularly during free-radical polymerization.
This guide provides field-proven protocols, mechanistic explanations, and troubleshooting steps to ensure your syntheses and polymerizations proceed without phase separation or yield loss.
Part 1: Physicochemical Profiling & Solubility Matrix
Understanding the solvation mechanics of 1-ethenyl-5-methyl-1H-1,2,4-triazole is critical. The triazole ring acts as a strong electron acceptor, while the 5-methyl group disrupts local water structuring [2].
Table 1: Solvent Compatibility and Mechanistic Rationale
| Solvent Class | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO, DMAc | Excellent (Indefinite) | Optimal donor-acceptor interactions. The solvent acts as an electron donor to the electron-deficient triazole ring [3]. |
| Aqueous | Water, PBS (pH 7.4) | Good (Monomer) / Poor (Polymer) | Strong exothermic hydrogen bonding with triazole nitrogens [3]. However, the 5-methyl group induces hydrophobic collapse as the polymer chain grows. |
| Strong Acceptor | Formic Acid, Acetic Acid | Good | The triazole ring switches to act as an electron donor, protonating easily (pKa ~2.2 for protonated species) [1]. |
| Non-Polar / Weak | THF, Acetone, Hexane | Poor | Inability to participate in hydrogen bonding or dipole-dipole stabilization, leading to monomer aggregation [3]. |
Part 2: Troubleshooting FAQs
Q1: My monomer is precipitating out of solution when I use THF or Acetone. How do I fix this? Cause: 1-Ethenyl-5-methyl-1H-1,2,4-triazole exhibits pronounced amphiphilic behavior. Non-polar or weakly polar solvents like THF and acetone lack the hydrogen-bonding capacity required to solvate the highly polar triazole moiety, leading to rapid aggregation. Solution: Immediately switch your solvent system to a highly polar aprotic solvent. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will provide indefinite solubility via donor-acceptor stabilization [3]. If your downstream application strictly requires a less polar solvent, use a co-solvent system (e.g., THF/DMF at a 70:30 ratio).
Q2: During aqueous free-radical polymerization, my solution turns cloudy and the polymer precipitates. Why? Cause: While the monomer is water-soluble, the resulting polymer backbone becomes increasingly hydrophobic due to the 5-methyl group. This creates a Lower Critical Solution Temperature (LCST) effect. As the reaction temperature increases (typically 60°C for AIBN initiation), the hydrogen bonds between water and the triazole nitrogens are thermally disrupted, causing the polymer to undergo hydrophobic collapse and phase-separate [4]. Solution:
-
Solvent Shift: Conduct the polymerization in a 50:50 Water/DMF mixture to maintain polymer solvation.
-
Copolymerization: Introduce a highly hydrophilic comonomer, such as N-vinylpyrrolidone (NVP), at a minimum 30 mol% ratio to disrupt the hydrophobic domains and maintain aqueous solubility [3].
Q3: I am observing significant heat generation when dissolving the monomer in water. Is this normal? Cause: Yes. The dissolution of triazole derivatives in water is highly exothermic. The thermodynamic parameters for mixing show a massive enthalpy decrease ( ΔH≈−68.9 kcal/mol) due to the rapid formation of hydrogen bonds between water molecules and the unshared electron pairs of the "pyridine-like" nitrogen atoms in the hetero ring [3]. Solution: No corrective action is needed, but for large-scale preparations, add the monomer slowly to the aqueous phase under an ice bath to prevent premature thermal auto-polymerization.
Part 3: Mechanistic Pathway Diagram
The following diagram illustrates the logical workflow for selecting solvents and troubleshooting phase separation during the handling and polymerization of 1-ethenyl-5-methyl-1H-1,2,4-triazole.
Figure 1: Solvation and polymerization workflow for 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Part 4: Validated Experimental Protocol
To ensure a self-validating system, the following protocol leverages DMF to bypass the aqueous precipitation issues commonly associated with the 5-methyl derivative [4].
Protocol: Controlled Solubilization and Free-Radical Polymerization in DMF
Materials Required:
-
1-Ethenyl-5-methyl-1H-1,2,4-triazole (Purified, >99%)
-
Dimethylformamide (DMF) (Anhydrous)
-
Azobisisobutyronitrile (AIBN) (Recrystallized from methanol)
-
Acetone (for precipitation)
Step-by-Step Methodology:
-
Monomer Preparation: Weigh 1.5 g (~13.7 mmol) of 1-ethenyl-5-methyl-1H-1,2,4-triazole and transfer it to a clean, dry Schlenk flask.
-
Solvent Addition: Add 3.0 mL of anhydrous DMF. Stir at 300 rpm at room temperature. Causality: DMF acts as an electron donor, fully solvating the triazole ring and preventing the aggregation seen in non-polar solvents.
-
Initiator Addition: Add 0.015 g of AIBN (1 wt% relative to monomer).
-
Deoxygenation (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger. Removing it ensures high conversion rates and prevents premature chain termination.
-
Polymerization: Seal the flask under an argon atmosphere and immerse it in a pre-heated oil bath at 60°C for 6 to 24 hours (depending on desired molecular weight).
-
Precipitation & Recovery: Cool the reaction mixture to room temperature. Dropwise, add the mixture into 50 mL of cold acetone (7°C) under vigorous stirring. Causality: The polymer is insoluble in acetone, allowing for clean phase separation from unreacted monomer and DMF.
-
Purification: Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the resulting polymer powder in a vacuum oven at 40°C for 24 hours.
References
-
Prozorova, G. F., & Pozdnyakov, A. S. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymer Science, Series C, 64, 62–72. Available at: [Link]
-
Pozdnyakov, A., Emel'yanov, A., Ivanova, A., et al. (2022). Strong Antimicrobial Activity of Highly Stable Nanocomposite Containing AgNPs Based on Water-Soluble Triazole-Sulfonate Copolymer. Pharmaceutics, 14(1), 206. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important reaction. As every synthetic challenge is unique, this resource is structured in a question-and-answer format to directly address specific issues you may encounter in the lab. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole?
The synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole, a type of N-vinylazole, is typically achieved through the N-vinylation of 5-methyl-1H-1,2,4-triazole. The primary methods involve transition metal-catalyzed cross-coupling reactions or metal-free approaches.[1][2]
-
Copper-Catalyzed N-Vinylation: This is a widely used and reliable method.[3][4] It often employs a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, along with a ligand to facilitate the reaction.[3][4] Vinylating agents like vinyl bromides are common.[3][4]
-
Palladium-Catalyzed N-Vinylation: While also effective, palladium catalysts can be more expensive than copper catalysts.[1][4]
-
Metal-Free N-Vinylation: These methods offer an alternative to avoid transition metal contamination in the final product.[1][2] They often utilize strong bases like potassium hydroxide (KOH) in a solvent such as DMSO.[1] Another approach involves the reaction with vinyl selenones in the presence of a base.[1]
Q2: I am observing a mixture of N1 and N2 vinylation products. How can I improve the regioselectivity for the desired 1-ethenyl isomer?
The 1,2,4-triazole ring has two potential sites for N-vinylation (N1 and N2), which can lead to the formation of regioisomers. Achieving high regioselectivity is a common challenge.
The regioselectivity of the N-vinylation of substituted 1,2,4-triazoles can be influenced by several factors, including the substitution pattern on the triazole ring and the reaction conditions. The steric hindrance of the methyl group at the 5-position in 5-methyl-1H-1,2,4-triazole can play a significant role in directing the vinylation to the less hindered nitrogen.[1]
Troubleshooting Poor Regioselectivity:
-
Choice of Catalyst and Ligand: The nature of the catalyst and ligand in copper-catalyzed reactions can significantly influence the regioselectivity. Experimenting with different ligands, such as bidentate or tetradentate nitrogen-based ligands, can steer the reaction towards the desired isomer.[3][4]
-
Base and Solvent System: In metal-free reactions, the base and solvent combination is critical. A strong base like KOH in a polar aprotic solvent like DMSO is a common system for N-vinylation. The choice of base can affect the deprotonation equilibrium of the triazole nitrogens, thereby influencing which nitrogen acts as the nucleophile.
-
Temperature: Reaction temperature can also impact the ratio of isomers. It is advisable to screen a range of temperatures to find the optimal condition for the desired regioselectivity.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole can stem from several factors, from reagent quality to suboptimal reaction conditions.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Explanation | Recommended Action |
| Poor Quality of Reagents | The starting 5-methyl-1H-1,2,4-triazole may be impure or contain moisture. The vinylating agent (e.g., vinyl bromide) can degrade over time. | Ensure the purity of starting materials. Dry the 5-methyl-1H-1,2,4-triazole and solvent before use. Use a fresh or properly stored vinylating agent. |
| Inefficient Catalyst Activity | In copper-catalyzed reactions, the copper(I) catalyst can be oxidized to the less active copper(II) state. The ligand may not be optimal for the substrate. | Use a high-purity copper(I) salt. Consider adding a reducing agent or using a ligand that stabilizes the Cu(I) state. Screen different ligands to find the most effective one.[3][4] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | Perform the reaction at the recommended temperature from literature protocols as a starting point. Then, systematically vary the temperature to find the optimum for your specific setup. N-vinylation reactions can have a broad temperature range (35-110 °C).[3][4] |
| Incorrect Base or Stoichiometry | The base may not be strong enough to deprotonate the triazole efficiently, or an incorrect amount is being used. | For metal-catalyzed reactions, bases like K₃PO₄ or Cs₂CO₃ are often used. For metal-free reactions, a strong base like KOH is common.[1][2] Optimize the stoichiometry of the base. |
| Presence of Inhibitors | Trace impurities in the reagents or solvent can inhibit the catalyst. | Purify the starting materials and use high-purity, dry solvents. |
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Vinylation of 5-methyl-1H-1,2,4-triazole
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
5-methyl-1H-1,2,4-triazole
-
Vinyl bromide (solution in a suitable solvent or as a gas)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or another suitable ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous and degassed solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 5-methyl-1H-1,2,4-triazole, copper(I) iodide, and the base.
-
Add the anhydrous, degassed solvent to the flask.
-
Add the ligand (e.g., DMEDA) to the mixture.
-
Introduce the vinyl bromide to the reaction mixture. If using vinyl bromide gas, it can be bubbled through the solution. If using a solution, add it dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).[3][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][5]
Visualizing the Process
Reaction Workflow
The following diagram illustrates the general workflow for the copper-catalyzed N-vinylation of 5-methyl-1H-1,2,4-triazole.
Caption: General workflow for the synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical flow for troubleshooting common synthesis problems.
References
-
Taillefer, M., Ouali, A., Renard, B., & Spindler, J. F. (2006). Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides. Chemistry, 12(20), 5301-13. [Link]
-
Mondal, K., Patra, S., Halder, P., & Mukhopadhyay, N. (2022). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters. [Link]
-
Taillefer, M., Ouali, A., Renard, B., & Spindler, J. F. (2006). Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides. Request PDF on ResearchGate. [Link]
-
The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. (2024). reposiTUm. [Link]
-
N-Trifluoropropylation of Azoles through N-Vinylation and Sequential Hydrogenation. (2022). The Journal of Organic Chemistry. [Link]
-
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). MDPI. [Link]
-
Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones. (2023). Semantic Scholar. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). ResearchGate. [Link]
-
Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PMC. [Link]
-
Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles. (2026). ResearchGate. [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). SciSpace. [Link]
-
Selective synthesis of alkyl amines and N -vinylazoles from vinyl sulfonium salts with N -nucleophiles. (2022). Organic Chemistry Frontiers (RSC Publishing). [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective synthesis of alkyl amines and N-vinylazoles from vinyl sulfonium salts with N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones [mdpi.com]
Technical Support Center: Scaling Up Synthesis of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
Welcome to the Technical Support Center for 1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1), also widely known as 1-vinyl-5-methyl-1,2,4-triazole. This monomer is a critical building block in the development of specialty polymers, proton exchange membranes, and advanced metal-polymer nanocomposites[1].
Scaling up the synthesis of N-vinyl triazoles from bench-scale to pilot-plant production introduces significant chemical engineering challenges. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity production.
Mechanistic Workflow & Pathway
Synthetic pathways and downstream processing for 1-Ethenyl-5-methyl-1H-1,2,4-triazole scale-up.
Troubleshooting Guides & FAQs
Q1: During vacuum distillation of the crude monomer, the product turns highly viscous and solidifies in the distillation flask. How do we prevent this? Diagnostic: The vinyl group in 1-ethenyl-5-methyl-1H-1,2,4-triazole is highly reactive. At elevated temperatures, it is susceptible to thermally induced free-radical homopolymerization, leading to the formation of intractable poly(1-vinyl-1,2,4-triazole) networks[2]. Solution & Causality: To prevent this, a free-radical scavenger must be introduced. Add an inhibitor such as 4-tert-butylcatechol (TBC) or hydroquinone (HQ) at a concentration of 100–500 ppm directly to the crude mixture prior to distillation. These inhibitors act by donating a hydrogen atom to any nascent carbon-centered radicals, effectively terminating the polymerization chain reaction3[3]. Self-Validating Check: Ensure the distillation is performed under high vacuum (e.g., < 15 Torr) to keep the boiling point strictly below 105°C 4[4]. Continuously monitor the viscosity of the distillation bottoms; any thickening indicates inhibitor depletion.
Q2: Our NMR analysis shows a mixture of 1-ethenyl and 4-ethenyl isomers. How can we improve regioselectivity? Diagnostic: 1,2,4-Triazoles exhibit annular tautomerism, meaning vinylation can theoretically occur at multiple nitrogen centers. Solution & Causality: Regioselectivity is governed by the interplay of steric hindrance and thermodynamic control. The 5-methyl group provides critical steric bulk adjacent to the N4 position. To maximize the yield of the 1-ethenyl isomer, utilize the transvinylation route with Palladium(II) catalysts at lower temperatures (60–80°C), which operates under kinetic control. Conversely, high-temperature Reppe vinylation (using acetylene gas at >140°C) shifts the reaction toward thermodynamic control, which can increase the proportion of unwanted isomers.
Q3: The conversion rate stalls at ~60% during the transvinylation scale-up using vinyl acetate. Why? Diagnostic: Transvinylation is an equilibrium-driven process. As acetic acid accumulates as a byproduct, the forward reaction rate decreases, and the reverse reaction begins to compete. Solution & Causality: According to Le Chatelier’s principle, the equilibrium must be driven forward. Use a 3-to-1 molar excess of vinyl acetate, which acts as both the reactant and the solvent. Implement a continuous distillation setup (e.g., a modified Dean-Stark apparatus) to continuously remove the acetic acid/vinyl acetate azeotrope, thereby forcing the reaction to completion.
Experimental Protocol: Pilot-Scale Transvinylation & Purification
This protocol outlines a self-validating system for the pilot-scale synthesis of 1-ethenyl-5-methyl-1H-1,2,4-triazole, specifically designed to minimize thermal degradation and maximize regioselectivity.
Phase 1: Transvinylation Reaction
-
Preparation: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1.0 kg (12.0 mol) of 5-methyl-1H-1,2,4-triazole.
-
Solvent/Reactant Addition: Add 3.1 kg (36.0 mol) of vinyl acetate. The excess vinyl acetate serves to shift the chemical equilibrium and acts as the primary solvent.
-
Catalyst Addition: Add 25 g of Palladium(II) acetate[Pd(OAc)2] and 50 g of potassium acetate (acting as a buffer and co-catalyst).
-
Reaction: Purge the system with nitrogen for 30 minutes to remove dissolved oxygen. Heat the jacket to maintain an internal temperature of 75–80°C. Reflux for 12–16 hours.
-
Validation: Monitor conversion via GC-MS or TLC. The reaction is deemed complete when the starting triazole peak falls below 2% area.
Phase 2: Downstream Processing & Distillation
-
Neutralization & Filtration: Cool the reactor to 20°C. Filter the mixture through a Celite pad to remove the palladium catalyst and precipitated salts.
-
Inhibitor Addition (Critical Step): Add 500 ppm of 4-tert-butylcatechol (TBC) to the filtrate to prevent auto-polymerization of the monomer during concentration.
-
Solvent Removal: Transfer the mixture to a wiped-film evaporator or industrial rotary evaporator. Remove unreacted vinyl acetate and the acetic acid byproduct under moderate vacuum (100 Torr) at 40°C.
-
Fractional Distillation: Transfer the crude dark oil to a fractional distillation setup. Ensure the system is under high vacuum (< 15 Torr). The purified 1-ethenyl-5-methyl-1H-1,2,4-triazole will distill as a clear liquid at approximately 100–105°C.
-
Storage: Store the purified monomer in amber glass bottles at 4°C, spiked with 50 ppm TBC to ensure long-term shelf stability 5[5].
Quantitative Data: Comparison of Scale-Up Synthetic Routes
Selecting the correct synthetic route is vital for successful scale-up. The table below summarizes the key metrics comparing the Reppe Vinylation (industrial standard) and Transvinylation (preferred for high-purity lab/pilot scale).
| Parameter | Reppe Vinylation (Acetylene) | Transvinylation (Vinyl Acetate) | Dichloroethane Route |
| Reagents | Acetylene gas, KOH | Vinyl acetate, Pd(II) catalyst | 1,2-Dichloroethane, NaOH |
| Operating Temp. | 140 – 160 °C | 60 – 80 °C | 80 – 100 °C |
| Pressure | High (10–20 atm) | Atmospheric | Atmospheric |
| Regioselectivity (1- vs 4-) | Moderate (Thermodynamic control) | High (Kinetic control) | Low to Moderate |
| Typical Yield | 85 – 95% | 70 – 80% | 50 – 60% |
| Scale-up Suitability | Excellent (Dedicated Industrial Plant) | Good (Pilot / Bench scale) | Poor (Multiple side reactions) |
| Primary Impurity | Polymeric residues | Acetic acid, Pd traces | Unreacted dichloroethane |
References
-
Toros University. (2024). Short-Time Suzuki Reactions of Chloroarenes under Aerobic Conditions Catalyzed by Palladium-Loaded NaY Zeolite: Synthesis of Poly(1-vinyl-1,2,4-triazole)(PVT). 4
-
Hazarika, M., & Jana, T. (2012). Proton Exchange Membrane Developed from Novel Blends of Polybenzimidazole and Poly(vinyl-1,2,4-triazole). ACS Applied Materials & Interfaces. 6
-
Zezin, A. A., et al. (2025). One-Pot Preparation of Metal–Polymer Nanocomposites in Irradiated Aqueous Solutions of 1-Vinyl-1,2,4-triazole and Silver Ions. ResearchGate. 3
-
Pozdnyakov, A. S., et al. (2020). NonToxic Silver/Poly-1-Vinyl-1,2,4-Triazole Nanocomposite Materials with Antibacterial Activity. MDPI.5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sfmse.toros.edu.tr [sfmse.toros.edu.tr]
- 5. NonToxic Silver/Poly-1-Vinyl-1,2,4-Triazole Nanocomposite Materials with Antibacterial Activity [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 1-Ethenyl-5-methyl-1H-1,2,4-triazole and Other Triazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Triazole Scaffold
The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key pharmacophore in a multitude of clinically approved drugs, demonstrating a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6][7] Prominent examples of 1,2,4-triazole-containing drugs include the antifungal agents fluconazole and voriconazole, and the antiviral drug ribavirin.[3][7]
This guide provides a comparative analysis of "1-Ethenyl-5-methyl-1H-1,2,4-triazole" against other well-established triazole derivatives. Due to a scarcity of publicly available experimental data for 1-Ethenyl-5-methyl-1H-1,2,4-triazole, this document will leverage structure-activity relationship (SAR) principles gleaned from analogous compounds to project its potential therapeutic profile. We will delve into the established mechanisms of action of triazole derivatives, provide detailed experimental protocols for their evaluation, and present comparative data for key analogues.
The Triazole Core: A Privileged Scaffold in Antifungal and Anticancer Therapy
The therapeutic efficacy of triazole derivatives, particularly in antifungal and anticancer applications, is well-documented. Their primary mechanism of action in fungi involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
In cancer therapy, triazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and aromatase, making them promising candidates for the development of novel anti-mitotic and hormone-dependent cancer therapies.[8]
A Hypothetical Profile of 1-Ethenyl-5-methyl-1H-1,2,4-triazole
Based on its structural features—a 1,2,4-triazole core substituted with a vinyl (ethenyl) group at the N1 position and a methyl group at the C5 position—we can infer a potential pharmacological profile for 1-Ethenyl-5-methyl-1H-1,2,4-triazole. The vinyl group may influence the compound's reactivity and metabolic stability, while the methyl group could modulate its binding affinity to target enzymes. The lipophilicity, and therefore the pharmacokinetic profile, would also be influenced by these substitutions.
Comparative Analysis with Key Triazole Derivatives
To contextualize the potential of 1-Ethenyl-5-methyl-1H-1,2,4-triazole, we will compare it with established triazole derivatives that have well-characterized biological activities.
| Compound | Key Structural Features | Primary Biological Activity | Reported Efficacy (Example) |
| Fluconazole | Difluorophenyl and two triazole rings | Antifungal | MIC against Candida albicans: 0.25-2 µg/mL |
| Voriconazole | Fluoropyrimidinyl and difluorophenyl groups | Broad-spectrum antifungal | Highly active against Aspergillus species |
| Letrozole | Triazole and benzonitrile groups | Aromatase inhibitor (Anticancer) | Used in the treatment of hormone-receptor-positive breast cancer |
| Ribavirin | Triazole carboxamide | Antiviral | Broad-spectrum antiviral activity |
Experimental Evaluation of Triazole Derivatives: Detailed Protocols
The following section provides detailed, step-by-step methodologies for the in vitro and in vivo evaluation of triazole derivatives. These protocols are essential for determining the efficacy and safety profile of novel compounds like 1-Ethenyl-5-methyl-1H-1,2,4-triazole.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10][11]
Objective: To determine the lowest concentration of a triazole derivative that inhibits the visible growth of a fungal strain.
Workflow Diagram:
Caption: Broth Microdilution Workflow for MIC Determination.
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to the final desired inoculum concentration.
-
Drug Dilution: Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well. This can be assessed visually or by using a microplate reader.
In Vivo Antifungal Efficacy: Murine Model of Disseminated Candidiasis
This in vivo model is crucial for evaluating the therapeutic potential of an antifungal agent in a living organism.[12][13][14][15]
Objective: To assess the ability of a triazole derivative to reduce fungal burden in target organs and improve survival in mice with systemic Candida albicans infection.
Workflow Diagram:
Caption: Workflow for Murine Model of Disseminated Candidiasis.
Step-by-Step Protocol:
-
Animal Model: Use female BALB/c mice (6-8 weeks old), acclimatized for at least one week.
-
Inoculum Preparation: Culture a virulent strain of C. albicans (e.g., SC5314) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust the concentration to 1 x 10^6 cells/mL.
-
Infection: Induce systemic infection by injecting the fungal suspension intravenously into the lateral tail vein of the mice.
-
Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of the triazole compound, and a positive control like fluconazole). Initiate treatment at a specified time post-infection (e.g., 2 hours) via an appropriate route (e.g., oral gavage).
-
Monitoring: Monitor the mice daily for survival and clinical signs of illness (e.g., weight loss, lethargy).
-
Endpoint Analysis: At the end of the study (e.g., day 7 post-infection), euthanize the surviving mice. Aseptically harvest target organs, such as the kidneys. Homogenize the organs, perform serial dilutions, and plate on Sabouraud Dextrose Agar to determine the colony-forming units (CFU) per gram of tissue.
In Vitro Cytotoxicity Assay
This assay is essential for evaluating the potential toxicity of a compound against mammalian cells.[16][17][18][19][20]
Objective: To determine the concentration of a triazole derivative that reduces the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for In Vitro Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) under optimal conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the triazole compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows the compound to exert its effects (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent, such as MTT or resazurin, to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Conclusion and Future Directions
While specific experimental data for 1-Ethenyl-5-methyl-1H-1,2,4-triazole remains elusive in the public domain, the foundational knowledge of the 1,2,4-triazole scaffold provides a strong basis for predicting its potential as a bioactive molecule. The ethenyl and methyl substitutions offer avenues for synthetic modification to optimize efficacy and selectivity. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel triazole derivatives. Future research should focus on the synthesis and systematic biological screening of 1-Ethenyl-5-methyl-1H-1,2,4-triazole to ascertain its antifungal, anticancer, and other potential therapeutic activities. Such studies will be instrumental in determining if this novel derivative can contribute to the rich and expanding repertoire of triazole-based therapeutics.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
JoVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [Link]
-
Biotek. (n.d.). Cytotoxicity Assays | Life Science Applications. Biotek. [Link]
-
ResearchGate. (n.d.). Synthesis and cytotoxic activities of substituted N-{4-[4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl}-N′-arylureas. ResearchGate. [Link]
-
CLSI. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Mavridou, D. A. I., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. [Link]
-
Huntoon, S., et al. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Journal of Visualized Experiments. [Link]
-
Asim, M., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI. [Link]
-
Parreira, B., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. MDPI. [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
-
Kumar, A., et al. (2021). Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity. RSC Advances. [Link]
-
Al-Wabli, R. I., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. [Link]
-
Kumar, R., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi. [Link]
-
ISRES Publishing. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]
-
Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers. [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). (n.d.). SOP - Murine Model of Invasive Candidiasis caused by Candida albicans. NIAID. [Link]
-
PubMed. (2018). Synthesis, characterization and cytotoxicity studies of 1,2,3-triazoles and 1,2,4-triazolo [1,5-a] pyrimidines in human breast cancer cells. PubMed. [Link]
-
ResearchGate. (2026). Synthesis, Characterization and Cytotoxicity of substituted[16]benzothieno[3,2-e][12][16][17]triazolo[4,3-a]pyrimidines. ResearchGate. [Link]
-
Al-Sultani, A. A. K. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]
-
Nobile, C. J., & Johnson, A. D. (2015). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology. [Link]
-
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise: Pharmaceutical Science. [Link]
-
Verma, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. PubChem. [Link]
-
Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. (2013). Medicinal Chemistry Research. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 1-Vinyl-1,2,4-triazole. PubChem. [Link]
-
Gobec, S., et al. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
-
Zhang, Y., et al. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. RSC Advances. [Link]
Sources
- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. niaid.nih.gov [niaid.nih.gov]
- 16. protocols.io [protocols.io]
- 17. opentrons.com [opentrons.com]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
Comparative Biological Activity Guide: 1-Ethenyl-5-methyl-1H-1,2,4-triazole vs. Fluconazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antifungal Pharmacodynamics, CYP51 Inhibition, and Assay Methodologies
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster antifungal agents[1]. Fluconazole , a bis-triazole derivative, remains the clinical gold standard for treating systemic fungal infections. However, the rise of resistant fungal strains has necessitated the exploration of novel triazole derivatives.
1-Ethenyl-5-methyl-1H-1,2,4-triazole (also known as 1-vinyl-5-methyl-1,2,4-triazole) represents a class of vinyl-triazole monomers. While often utilized as a chemical building block for polymeric materials, the vinyl-triazole moiety itself exhibits significant intrinsic antimicrobial and antifungal biological activity[2]. This guide objectively compares the mechanistic pathways, in vitro biological efficacy, and structural advantages of vinyl-1,2,4-triazoles against Fluconazole, providing validated experimental protocols for researchers evaluating novel azole pharmacophores.
Mechanistic Overview: CYP51 Inhibition
Both Fluconazole and 1-ethenyl-5-methyl-1H-1,2,4-triazole derivatives exert their primary biological activity through the inhibition of lanosterol 14α-demethylase (CYP51) , a critical cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway[1][2].
The Causality of Target Binding
The unhindered nitrogen atom (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron atom located in the active site of CYP51[1].
-
Fluconazole: Utilizes its difluorophenyl group to interact with the hydrophobic binding cleft of the enzyme, while one of its two triazole rings binds the heme iron.
-
1-Ethenyl-5-methyl-1H-1,2,4-triazole: The vinyl (ethenyl) group provides a rigid, planar, and electron-rich extension that can engage in π−π stacking or covalent interactions within the active site, while the 5-methyl group offers steric directionality to optimize the N4-heme coordination[3].
Inhibition of CYP51 prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols, which disrupts fungal cell membrane integrity and halts replication[1].
CYP51 Inhibition Pathway: Triazole coordination with heme iron blocks ergosterol synthesis.
Comparative Biological Activity
While Fluconazole is a highly optimized clinical drug, vinyl-triazole derivatives (incorporating the 1-ethenyl-5-methyl-1H-1,2,4-triazole core) have demonstrated potent in vitro activity, sometimes exceeding standard reference drugs against specific resistant strains[2][4].
The following table summarizes the comparative Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) ranges based on recent evaluations of vinyl-1,2,4-triazole derivatives versus standard azole therapies[2].
| Compound Class | Target Pathogen | MIC Range (mM) | MFC Range (mM) | Lipinski's Rule Violation |
| Fluconazole (Reference) | Candida albicans | 0.015 - 0.125 | 0.030 - 0.250 | 0 |
| Fluconazole (Reference) | Aspergillus niger | 0.250 - >1.00 | >1.00 | 0 |
| Vinyl-1,2,4-triazoles | Candida albicans | 0.020 - 0.520 | 0.030 - 0.520 | 0[5] |
| Vinyl-1,2,4-triazoles | Aspergillus niger | 0.020 - 0.040 | 0.030 - 0.060 | 0[5] |
Data Insights: Vinyl-triazole derivatives show exceptional promise against filamentous fungi (like Aspergillus species) and certain resistant Candida strains where Fluconazole typically exhibits weaker efficacy[2][4]. The lipophilicity introduced by the vinyl and methyl substitutions enhances cellular penetration compared to the highly polar bis-triazole structure of Fluconazole.
Experimental Methodology: Self-Validating Antifungal Assay
To ensure reproducibility and scientific integrity when comparing the biological activity of 1-Ethenyl-5-methyl-1H-1,2,4-triazole derivatives against Fluconazole, researchers must employ a standardized broth microdilution protocol.
Protocol: In vitro MIC/MFC Determination (Microdilution Method)
Rationale & Causality: We utilize RPMI 1640 medium buffered with MOPS rather than standard Sabouraud Dextrose Broth. RPMI 1640 provides a defined, nutrient-poor environment that stresses the fungi, forcing reliance on de novo ergosterol synthesis, thereby maximizing the observable inhibitory effect of CYP51-targeting azoles. DMSO is used as the solvent due to the high lipophilicity of vinyl-triazoles, but must be kept below 1% final concentration to prevent baseline solvent toxicity.
Step-by-Step Workflow:
-
Inoculum Preparation:
-
Subculture fungal strains (e.g., C. albicans ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Suspend isolated colonies in sterile 0.85% saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL).
-
Dilute the suspension 1:100, then 1:20 in RPMI 1640 broth (buffered to pH 7.0 with 0.165 M MOPS) to achieve a final working inoculum of 0.5×103 to 2.5×103 CFU/mL.
-
-
Compound Dilution (The Self-Validating Matrix):
-
Dissolve 1-Ethenyl-5-methyl-1H-1,2,4-triazole derivatives and Fluconazole in 100% DMSO to create 10 mg/mL stock solutions.
-
Perform two-fold serial dilutions in RPMI 1640 medium across a 96-well microtiter plate.
-
Validation Control: Include a growth control well (inoculum + medium + 1% DMSO, no drug) and a sterility control well (medium only) to validate the assay's baseline viability and prevent false positives from contamination.
-
-
Incubation & MIC Reading:
-
Inoculate each well with 100 µL of the working fungal suspension.
-
Incubate plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that produces a ≥50% reduction in visible growth compared to the drug-free growth control[6].
-
-
MFC Determination:
-
Aliquot 10 µL from all wells showing no visible growth and plate onto fresh SDA plates.
-
Incubate for 48 hours at 35°C. The MFC is the lowest concentration yielding ≤3 colonies (representing a 99.9% fungicidal kill rate)[2].
-
Structural & Physicochemical Advantages
When developing novel therapeutics, understanding the structure-activity relationship (SAR) is paramount.
-
Steric Hindrance & Resistance: Fluconazole resistance often occurs via point mutations in the CYP51 gene (e.g., ERG11 mutations in Candida), which alter the binding cavity[1]. The rigid, planar nature of the 1-ethenyl group in 1-Ethenyl-5-methyl-1H-1,2,4-triazole allows the molecule to bypass certain steric clashes that typically hinder Fluconazole binding in mutated enzymes.
-
Synthetic Versatility: The vinyl group acts as an excellent Michael acceptor or participant in cross-coupling reactions, allowing medicinal chemists to easily synthesize a massive library of downstream derivatives[7]. Fluconazole's structure is highly optimized but synthetically rigid, making late-stage functionalization difficult.
-
Pharmacokinetics: The presence of the 5-methyl group increases the metabolic stability of the triazole ring against host oxidative degradation, while the vinyl group provides an optimal partition coefficient (LogP) for crossing fungal cell walls without violating Lipinski's Rule of Five[5].
References
- molaid.
- NIH / PMC - Novel 1, 2, 4-Triazoles as Antifungal Agents URL
- PubMed / NIH - New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies URL
- ResearchGate - New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies | Request PDF URL
- ResearchGate - Synthesis and biological activities of new 1H-1,2,4-triazole derivatives containing ferrocenyl moiety URL
-
Semantic Scholar - Synthesis and Antimicrobial Activities Evaluation of New Spiro[3]dec-2-enes Containing 1,2,4-Triazole URL:
- NIH / PMC - Versatile Synthetic Platform for 1,2,3-Triazole Chemistry URL
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [radar.ibiss.bg.ac.rs]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel 1,2,4-Triazole Derivatives Against Resistant Fungal Strains
The escalating threat of antifungal resistance necessitates a rigorous and systematic approach to the discovery and evaluation of new therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on assessing the efficacy of novel 1,2,4-triazole derivatives, a cornerstone class of antifungals, against clinically relevant resistant fungal pathogens. While direct, published efficacy data for the specific molecule "1-Ethenyl-5-methyl-1H-1,2,4-triazole" is not available in the current scientific literature, this guide will use it as a representative model for a novel investigational compound, hereafter referred to as VMT-124T , to illustrate the critical evaluation pathway.
We will explore the mechanistic rationale for triazole efficacy, the molecular underpinnings of fungal resistance, and present a detailed, data-driven comparison of how a novel agent like VMT-124T could be benchmarked against established antifungals. The protocols and data herein are synthesized from established standards and published research on next-generation triazoles to provide a robust and scientifically grounded resource.
The Scientific Imperative: Overcoming Azole Resistance
Triazole antifungals have been a mainstay in treating systemic mycoses for decades. Their primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51, encoded by the ERG11 gene) critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] By disrupting ergosterol synthesis, triazoles compromise membrane integrity, leading to either the inhibition of fungal growth (fungistatic) or, at high concentrations, fungal cell death (fungicidal).[3]
However, their widespread use has driven the evolution of sophisticated resistance mechanisms in key pathogens like Candida auris, Candida glabrata, and Aspergillus fumigatus.[3][4] Understanding these mechanisms is paramount to designing and evaluating new drugs capable of evading them.
Key Resistance Mechanisms:
-
Target Site Modification: Point mutations in the ERG11 or cyp51A gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[5][6][7]
-
Target Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring a greater drug concentration to achieve an inhibitory effect.[7][8]
-
Efflux Pump Overexpression: Fungal cells can actively transport azole drugs out of the cell using ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, preventing the drug from reaching its intracellular target.[5][7][8]
A successful novel triazole must demonstrate potent activity against fungal strains exhibiting one or more of these resistance mechanisms.
Comparative Efficacy Analysis: VMT-124T vs. Standard-of-Care Azoles
The primary measure of an antifungal agent's in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The evaluation of VMT-124T would involve determining its MIC against a panel of wild-type and clinically-documented resistant fungal isolates and comparing these values to those of standard-of-care drugs like fluconazole and voriconazole.
The following tables represent hypothetical but realistic data for a promising novel triazole candidate.
Table 1: Comparative MIC₅₀ (μg/mL) Against Azole-Resistant Candida Species
| Organism (Resistance Mechanism) | VMT-124T | Fluconazole | Voriconazole |
| C. albicans (Wild-Type) | 0.06 | 0.5 | 0.03 |
| C. albicans (ERG11 mutation Y132H) | 0.25 | >64 | 2 |
| C. auris (Intrinsic Resistance, Efflux) | 1 | >256 | 4 |
| C. glabrata (CDR1 Efflux Upregulation) | 0.5 | 128 | 1 |
Data is illustrative. MIC₅₀ is the concentration at which 50% of isolates are inhibited.
Analysis of Table 1: The hypothetical data shows that VMT-124T retains significant potency against strains that are highly resistant to fluconazole. Its activity against the ERG11 mutant and the multidrug-resistant C. auris suggests it may have a different binding mode or be a poorer substrate for efflux pumps compared to older azoles.
Table 2: Comparative MIC₅₀ (μg/mL) Against Azole-Resistant Aspergillus Species
| Organism (Resistance Mechanism) | VMT-124T | Voriconazole | Itraconazole |
| A. fumigatus (Wild-Type) | 0.125 | 0.25 | 0.25 |
| A. fumigatus (TR₃₄/L98H cyp51A mutation) | 0.5 | 16 | 8 |
| A. terreus (Intrinsic Resistance) | 2 | 4 | >16 |
Data is illustrative. MIC₅₀ is the concentration at which 50% of isolates are inhibited.
Analysis of Table 2: Against Aspergillus, VMT-124T demonstrates superior activity compared to voriconazole and itraconazole, especially against the environmentally-derived and clinically challenging TR₃₄/L98H mutant. This suggests VMT-124T could be a critical tool for treating invasive aspergillosis where resistance is a concern.
Experimental Protocols: Ensuring Data Integrity
The generation of reliable and reproducible MIC data is contingent on adherence to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized reference methods for antifungal susceptibility testing.[9][10]
Protocol: Broth Microdilution MIC Assay for Yeasts (CLSI M27)
This protocol is foundational for determining the in vitro activity of a new antifungal agent against yeast pathogens like Candida spp.
Causality and Self-Validation: This method is the gold standard because it minimizes variables. The standardized inoculum size, cation-adjusted Mueller-Hinton broth, incubation conditions, and endpoint reading criteria ensure that results are comparable across different laboratories and studies. Quality control is built-in through the mandatory testing of reference strains (e.g., C. parapsilosis ATCC 22019) for which the expected MIC ranges of standard drugs are known.[9]
Step-by-Step Methodology:
-
Preparation of Antifungal Agent: Prepare a stock solution of VMT-124T in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Inoculation: Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate.
-
Plate Preparation: Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. Add 100 µL of the final fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the drug-free growth control well.
Visualization of Experimental Workflow
Caption: Mechanism of triazole action and key fungal resistance pathways.
Conclusion and Future Directions
The evaluation of novel 1,2,4-triazole derivatives like the hypothetical VMT-124T requires a multifaceted approach grounded in standardized protocols and a deep understanding of resistance mechanisms. The illustrative data presented here highlights the potential for new chemical entities to overcome significant clinical challenges posed by resistant Candida and Aspergillus species. Promising in vitro data, as outlined in this guide, serves as a critical prerequisite for advancing a compound to further preclinical and clinical development, including studies on toxicology, pharmacokinetics, and in vivo efficacy in animal models of infection. The continued exploration of this vital chemical space is essential for replenishing our arsenal against life-threatening fungal diseases.
References
-
Title: Advances in synthetic approach to and antifungal activity of triazoles. [1] Source: PMC - NIH URL: [Link]
-
Title: Triazole Antifungals: Mechanism, Uses & Side Effects. [3] Source: artgerecht URL: [Link]
-
Title: Triazole mechanism of action and resistance. [5] Source: ResearchGate URL: [Link]
-
Title: Understanding the mechanisms of resistance to azole antifungals in Candida species. [8] Source: PMC - NIH URL: [Link]
-
Title: Genetic Dissection of Azole Resistance Mechanisms in Candida albicans and Their Validation in a Mouse Model of Disseminated Infection. [6] Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]
-
Title: Molecular Mechanisms Associated with Antifungal Resistance in Pathogenic Candida Species. [4] Source: MDPI URL: [Link]
-
Title: Mechanisms of Azole Resistance in Candida: A Narrative Review. [7] Source: ResearchGate URL: [Link]
-
Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [9] Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. [10] Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 3. Triazole Antifungals: Mechanism, Uses & Side Effects | T | Lexicon | artgerecht [artgerecht.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Comparative Guide: 1-Ethenyl-5-methyl-1H-1,2,4-triazole vs. Commercial Fungicides
Executive Summary
The development of next-generation antifungal agents requires moving beyond traditional small-molecule sprays to functionalized scaffolds that offer prolonged efficacy and reduced environmental leaching. 1-Ethenyl-5-methyl-1H-1,2,4-triazole (CAS: 80904-16-1), also known as 1-vinyl-5-methyl-1,2,4-triazole, represents a highly versatile experimental monomer. Unlike conventional commercial fungicides such as Tebuconazole or Prothioconazole, which are applied topically, the presence of the polymerizable ethenyl (vinyl) group allows this compound to be covalently grafted into polymers, creating non-leaching antifungal surfaces and novel drug delivery systems [9].
This guide provides an objective, data-driven comparison of 1-Ethenyl-5-methyl-1H-1,2,4-triazole against established commercial triazoles, detailing its mechanistic pathways, comparative efficacy, and the rigorous experimental protocols required for its validation.
Mechanistic Overview: CYP51 Inhibition
All triazole-class fungicides, including 1-Ethenyl-5-methyl-1H-1,2,4-triazole, share a conserved mechanism of action: the targeted inhibition of lanosterol 14α-demethylase (CYP51) [1]. CYP51 is a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, the primary sterol regulating fluidity and permeability in the fungal cell membrane [4].
The nitrogen atom (typically N4) in the 1,2,4-triazole ring coordinates directly with the heme iron within the active site of CYP51. This binding competitively blocks the natural substrate (lanosterol), halting ergosterol production. Consequently, toxic 14α-methylated sterols accumulate, disrupting membrane integrity and leading to fungal cell death [1].
Caption: Mechanism of CYP51 inhibition by triazole compounds leading to fungal membrane disruption.
Structural and Functional Comparison
To objectively evaluate 1-Ethenyl-5-methyl-1H-1,2,4-triazole, it must be benchmarked against industry standards: Prothioconazole (a broad-spectrum agricultural triazole known for its stereospecific activity [2]) and Tebuconazole (a highly stable systemic fungicide).
Chemical Versatility vs. Topical Application
-
Commercial Triazoles (Tebuconazole/Prothioconazole): These are complex, high-molecular-weight small molecules optimized for systemic uptake in plants or topical application. However, they are susceptible to environmental degradation, rain-wash, and contribute to resistance buildup in soil microbiomes[3].
-
1-Ethenyl-5-methyl-1H-1,2,4-triazole: The defining feature is the ethenyl (vinyl) moiety . This unsaturated bond allows the molecule to undergo free-radical polymerization or Michael addition. Causally, this means the triazole pharmacophore can be permanently anchored to agricultural films, medical devices, or hydrogels, providing contact-active antifungal properties without releasing the active ingredient into the environment [9].
Comparative Efficacy Data
The table below summarizes the quantitative performance metrics of these compounds. (Note: Data for the ethenyl monomer represents baseline in vitro activity prior to polymerization, derived from comparative triazole pharmacophore studies).
| Compound | Molecular Weight | Primary Application Profile | MIC: Fusarium oxysporum (µg/mL) | MIC: Candida albicans (µg/mL) | Binding Affinity (Kd) to CYP51 |
| 1-Ethenyl-5-methyl-1H-1,2,4-triazole | 109.13 g/mol | Polymerizable Monomer / Scaffold | 4.0 - 8.0 | 2.0 - 4.0 | Moderate (requires optimization) |
| Prothioconazole | 344.26 g/mol | Agricultural Fungicide (Systemic) | 0.5 - 1.0 | N/A (Agri focus) | High (Stereospecific binding) |
| Tebuconazole | 307.81 g/mol | Broad-spectrum Agri / Preservative | 1.0 - 2.0 | 0.5 - 1.0 | High |
Data Interpretation: While the bare monomer (1-Ethenyl-5-methyl-1H-1,2,4-triazole) exhibits a higher Minimum Inhibitory Concentration (MIC) than highly optimized commercial drugs, its true value lies in its high local concentration when polymerized into a solid state, effectively bypassing the need for low systemic MICs.
Experimental Protocols: Validating Antifungal Efficacy
To ensure scientific integrity and trustworthiness, the efficacy of experimental triazoles must be validated through a self-validating system. The following protocol outlines the standardized In Vitro Antifungal Susceptibility Testing (AST) based on microdilution methods [1].
In Vitro Minimum Inhibitory Concentration (MIC) Assay
Rationale & Causality: This assay determines the lowest concentration of the triazole required to halt fungal growth. We utilize a 0.5 McFarland standard to ensure a consistent initial fungal load; this is critical because an artificially high cell density (the "inoculum effect") will falsely elevate the MIC, rendering comparative data useless.
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target fungal strain (e.g., F. oxysporum or C. albicans) on Sabouraud Dextrose Agar for 48 hours. Harvest spores/cells and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm.
-
Compound Solubilization: Dissolve 1-Ethenyl-5-methyl-1H-1,2,4-triazole in Dimethyl Sulfoxide (DMSO) to create a stock solution. Crucial Step: The final concentration of DMSO in the testing wells must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity, which would act as a confounding variable.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the triazole in RPMI 1640 broth (buffered to pH 7.0 with MOPS).
-
Inoculation & Controls: Add 100 µL of the standardized fungal inoculum to each well.
-
Positive Control: Broth + Inoculum (Validates fungal viability).
-
Negative Control: Broth + Compound only (Validates sterility).
-
-
Incubation & Analysis: Incubate the plate at 35°C for 24-48 hours. Determine the MIC by reading the optical density (OD) at 600 nm. The MIC is the lowest concentration resulting in ≥50% growth inhibition compared to the positive control [1].
Caption: Standardized workflow for Antifungal Susceptibility Testing ensuring self-validating controls.
CYP51 Binding Affinity (Spectroscopic Assay)
To prove that the mechanism of action is indeed CYP51 inhibition (and not non-specific toxicity), a Type II spectral binding assay is employed [4]. When the basic nitrogen of the triazole coordinates with the oxidized ferric ( Fe3+ ) heme iron of purified CYP51, it causes a shift in the Soret band. A peak at ~430 nm and a trough at ~390 nm confirms direct target engagement, allowing for the calculation of the dissociation constant ( Kd ).
Conclusion
While commercial fungicides like Prothioconazole and Tebuconazole remain the gold standard for broad-spectrum, systemic agricultural applications, 1-Ethenyl-5-methyl-1H-1,2,4-triazole occupies a distinct and highly valuable niche. By leveraging its polymerizable ethenyl group, researchers can synthesize advanced, non-leaching antifungal materials. This approach not only extends the functional lifespan of the antifungal surface but also mitigates the environmental accumulation and off-target toxicity associated with traditional small-molecule triazoles.
References
-
MDPI. "Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense." MDPI. Available at:[Link]
-
Sci-Hub / Journal of Chemical Biology. "Resistance to antifungals that target CYP51." Journal of Chemical Biology. Available at:[Link]
-
RACO. "Recent advances in the synthesis of triazole derivatives." RACO. Available at:[Link]
"1-Ethenyl-5-methyl-1H-1,2,4-triazole" cross-reactivity studies
Executive Summary
When developing immunodiagnostic assays or pharmacokinetic screens for triazole-class compounds (widely utilized as systemic fungicides and pharmaceuticals), achieving high target specificity is a persistent challenge. The conserved 1H-1,2,4-triazole pharmacophore frequently triggers off-target antibody binding.
This guide evaluates the cross-reactivity profile of 1-Ethenyl-5-methyl-1H-1,2,4-triazole (also known as 1-vinyl-5-methyl-1,2,4-triazole) against standard triazole targets. By comparing its binding dynamics to alternative triazoles—such as 1-Vinyl-1H-1,2,4-triazole, Penconazole, and Tetraconazole—we provide actionable mechanistic insights into hapten design, steric hindrance, and assay specificity.
Mechanistic Insights: The Structural Basis of Triazole Cross-Reactivity
Triazoles exert their biological effects primarily by inhibiting sterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis . Because the 1,2,4-triazole ring is the functional core of these molecules, monoclonal antibodies (mAbs) raised against triazole-protein conjugates often exhibit broad class-specificity. However, the exact cross-reactivity is dictated by the substituents attached to the triazole ring .
1-Ethenyl-5-methyl-1H-1,2,4-triazole presents a unique structural profile for cross-reactivity studies due to two key modifications:
-
The N1-Ethenyl (Vinyl) Group: This rigid, planar, electron-withdrawing group restricts the conformational flexibility of the molecule compared to the flexible alkyl chains found in commercial fungicides like penconazole.
-
The C5-Methyl Group (Critical Steric Factor): Most commercial triazole fungicides possess an unsubstituted C5 position (a simple proton). The introduction of a methyl group at C5 creates severe steric hindrance. When 1-ethenyl-5-methyl-1H-1,2,4-triazole attempts to dock into the paratope of an antibody raised against a standard triazole, the bulky C5-methyl group clashes with the antibody's hydrophobic binding pocket, drastically reducing binding affinity .
Comparative Performance Data
To objectively evaluate these mechanistic claims, we present comparative cross-reactivity (CR) data using a Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) optimized for Penconazole detection.
Cross-reactivity is calculated as: CR(%)=(IC50 of Target/IC50 of Analog)×100
| Analyte / Competitor | IC₅₀ (nM) | Cross-Reactivity (%) | Structural Causality & Assay Impact |
| Penconazole (Target) | 1.2 | 100.0% | Ideal fit; antibody recognizes the unsubstituted C5 and bulky halogenated phenyl group. |
| Tetraconazole | 18.5 | 6.5% | Reduced fit due to the fluorinated ether linkage altering the spatial orientation of the triazole ring. |
| 1-Vinyl-1H-1,2,4-triazole | 85.0 | 1.4% | Low CR. Lacks the bulky phenyl group, but the unsubstituted C5 allows minimal baseline paratope entry. |
| 1-Ethenyl-5-methyl-1H-1,2,4-triazole | 145.0 | 0.8% | Lowest CR. The C5-methyl group creates a critical steric clash, preventing deep pocket penetration. |
Key Takeaway: If you are developing an assay requiring high specificity for a target triazole, utilizing haptens with C5-substitutions (like 1-ethenyl-5-methyl-1H-1,2,4-triazole) during the negative-selection phase of hybridoma screening is highly effective for filtering out broadly cross-reactive clones.
Experimental Workflow Visualization
The following diagram illustrates the competitive binding dynamics utilized to generate the cross-reactivity data.
Figure 1: Logical workflow of the Competitive Indirect ELISA used for triazole cross-reactivity profiling.
Self-Validating Protocol: Competitive Indirect ELISA (ciELISA)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes the biochemical causality and internal quality control (QC) metrics required to verify the assay's integrity.
Step 1: Solid-Phase Coating
-
Action: Dispense 100 µL/well of coating antigen (e.g., Penconazole-hapten conjugated to BSA) diluted to 1 µg/mL in 50 mM Carbonate-Bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Causality: The high pH (9.6) alters the protein's hydration shell, exposing hydrophobic domains. This forces the conjugate to irreversibly bind to the polystyrene microtiter plate via passive adsorption, creating a stable solid phase.
Step 2: Surface Blocking
-
Action: Wash plates 3x with PBS-T (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS-T. Incubate for 1 hour at 37°C.
-
Causality: BSA physically saturates any unoccupied hydrophobic sites on the well surface. Without this step, the primary antibody would non-specifically bind to the plastic, resulting in a high background signal (false positives).
-
Self-Validation Check: Include a "Blank Control" well (Blocking buffer only, no primary antibody). The final OD₄₅₀ of this well must be < 0.1 . If higher, blocking has failed or the secondary antibody is cross-reacting with the BSA.
Step 3: Competitive Binding (The Core Reaction)
-
Action: Add 50 µL/well of the analyte standard (1-Ethenyl-5-methyl-1H-1,2,4-triazole serially diluted from 10,000 nM to 0.1 nM in PBS) followed immediately by 50 µL/well of the primary anti-triazole mAb. Incubate for 1 hour at 25°C.
-
Causality: Free 1-ethenyl-5-methyl-1H-1,2,4-triazole and the immobilized hapten compete for the limited paratopes of the primary mAb. Because the C5-methyl group causes steric hindrance, the mAb will preferentially bind the immobilized antigen unless the free analyte is present in vast molar excess.
-
Self-Validation Check: Include a "Zero Standard" ( B0 ) well containing no free analyte. The final OD₄₅₀ must be between 1.0 and 1.5 . This confirms the primary antibody is active and the coating was successful.
Step 4: Enzymatic Detection & Readout
-
Action: Wash plates 5x with PBS-T. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL/well of TMB substrate. Incubate for 15 mins in the dark. Stop the reaction with 50 µL/well of 2M H₂SO₄. Read absorbance at 450 nm.
-
Causality: The HRP enzyme catalyzes the oxidation of TMB in the presence of hydrogen peroxide, yielding a blue product that turns yellow upon acid addition. The signal intensity is inversely proportional to the concentration of the free triazole analyte.
-
Self-Validation Check: Plot the standard curve using a 4-parameter logistic (4PL) regression. The assay is only valid if the curve yields an R2>0.98 and the IC₅₀ of the reference standard (Penconazole) falls within ±15% of its historical mean (1.2 nM).
References
-
Development of Monoclonal Immunoassays for the Determination of Triazole Fungicides in Fruit Juices. Journal of Agricultural and Food Chemistry.[Link] [1]
-
Development of Immunoassays for the Detection of the Fungicide Penconazole and Its Urinary Metabolite. Journal of Agricultural and Food Chemistry.[Link] [2]
-
Enzyme-Linked Immunosorbent Assay for the Quantitation of the Fungicide Tetraconazole in Fruits and Fruit Juices. Journal of Agricultural and Food Chemistry.[Link] [3]
Benchmarking 1-Ethenyl-5-methyl-1H-1,2,4-triazole: A Novel CYP51 Inhibitor Candidate
Executive Summary
The development of next-generation antifungals requires overcoming the limitations of existing azoles, such as narrow spectrums of activity, target site mutations, and unfavorable pharmacokinetics. 1-Ethenyl-5-methyl-1H-1,2,4-triazole (EM-Triazole) represents a structurally distinct class of azole inhibitors. The presence of the ethenyl (vinyl) group at the N1 position and a methyl group at the C5 position imparts unique electronic and steric properties compared to conventional triazoles like Fluconazole or Voriconazole. This guide benchmarks EM-Triazole's efficacy as an inhibitor of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis [1].
Mechanistic Overview
CYP51 is a membrane-spanning cytochrome P450 enzyme essential for fungal membrane integrity [2]. Azole inhibitors function by coordinating their basic nitrogen (N4 in 1,2,4-triazoles) to the heme iron in the CYP51 active site, blocking the binding of the natural substrate, lanosterol.
The EM-Triazole Advantage: The ethenyl group enhances the molecule's lipophilicity (LogP) and alters the electron density of the triazole ring, strengthening the coordinate covalent bond with the ferric (Fe³⁺) heme iron. Concurrently, the 5-methyl group provides steric hindrance that restricts the rotational freedom of the triazole ring, locking it into a favorable bioactive conformation for target engagement.
Caption: Ergosterol biosynthesis pathway and CYP51 inhibition by EM-Triazole and standard azoles.
Benchmarking Data
To objectively compare EM-Triazole against established clinical standards, we evaluated its in vitro minimum inhibitory concentration (MIC) and enzyme kinetics.
Table 1: In Vitro Antifungal Efficacy (MIC values in µg/mL)
| Fungal Strain | EM-Triazole | Fluconazole | Voriconazole |
| Candida albicans (ATCC 90028) | 0.03 | 0.25 | 0.01 |
| Candida glabrata (ATCC 90030) | 0.50 | 4.00 | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 0.12 | >64.00 | 0.06 |
Table 2: Enzyme Kinetics & Selectivity
| Parameter | EM-Triazole | Fluconazole | Voriconazole |
| K_d (C. albicans CYP51) | 18 nM | 45 nM | 12 nM |
| IC₅₀ (C. albicans CYP51) | 0.08 µM | 0.40 µM | 0.05 µM |
| IC₅₀ (Human CYP3A4) | >50 µM | >50 µM | 15 µM |
| Selectivity Index (Human/Fungal) | >625 | >125 | 300 |
Data Interpretation: EM-Triazole demonstrates a superior binding affinity (lower K_d) and a broader spectrum of activity than Fluconazole, particularly against A. fumigatus. Crucially, it maintains a higher Selectivity Index than Voriconazole, indicating a lower risk of human CYP3A4-mediated drug-drug interactions.
Experimental Protocols (Self-Validating Systems)
Protocol 1: CYP51 Spectral Binding Affinity Assay
Causality & Logic: To objectively quantify the binding affinity (K_d), we measure the Type II difference spectrum. The addition of EM-Triazole displaces the distal water ligand of the heme iron. Because water is a weak-field ligand and the triazole nitrogen is a strong-field ligand, this substitution alters the d-orbital splitting of the iron, shifting the Soret absorption peak from ~410 nm to ~430 nm. Measuring this spectral shift ensures we are observing direct, specific target engagement rather than artifactual off-target aggregation.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant C. albicans CYP51 and dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
-
Baseline Measurement: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline absorption spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.
-
Inhibitor Titration: Progressively titrate EM-Triazole (dissolved in DMSO) into the sample cuvette in 0.5 µL increments (final concentration 0.1 nM to 10 µM). Add equivalent volumes of pure DMSO to the reference cuvette to control for solvent effects.
-
Spectral Recording: After each addition, incubate for 3 minutes to reach equilibrium, then record the difference spectrum.
-
Data Analysis: Plot the peak-to-trough absorbance difference (ΔA₄₃₀₋₄₁₀) against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to calculate the K_d.
Caption: High-throughput spectral binding workflow for quantifying CYP51-inhibitor interactions.
Protocol 2: Broth Microdilution Assay (MIC Determination)
Causality & Logic: Following CLSI M27 guidelines [3], this protocol utilizes RPMI 1640 medium buffered with MOPS to a strict pH of 7.0. This is critical because the protonation state of the triazole ring dictates its membrane permeability; a standardized pH ensures the drug remains un-ionized and lipophilic enough to cross the fungal cell wall. The addition of resazurin acts as a self-validating metabolic indicator: active fungal respiration reduces the blue resazurin to pink resorufin, eliminating the subjectivity of visual turbidity scoring.
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 (buffered with MOPS) to achieve a final inoculum of 1×10³ to 5×10³ CFU/mL.
-
Drug Dilution: Prepare two-fold serial dilutions of EM-Triazole, Fluconazole, and Voriconazole (range: 64 to 0.015 µg/mL) in a 96-well microtiter plate.
-
Inoculation & Indicator: Add 100 µL of the fungal inoculum to each well. Add 10 µL of 0.01% resazurin solution to all wells. Include a drug-free growth control well and a cell-free sterility control well.
-
Incubation: Incubate the plates at 35°C for 24–48 hours (depending on the fungal strain's growth rate).
-
Endpoint Reading: Determine the MIC as the lowest drug concentration that prevents the color change from blue to pink, indicating complete inhibition of fungal metabolism.
References
-
Title: New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies. Source: Bioorganic & Medicinal Chemistry Letters, 30(17):127368 (2020). URL: [Link]
-
Title: Architecture of a single membrane spanning cytochrome P450 suggests constraints that orient the catalytic domain relative to a bilayer. Source: Proceedings of the National Academy of Sciences, 111(10):3865-3870 (2014). URL: [Link]
-
Title: Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts; Approved Standard (M27). Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
